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4-Bromo-5-methylfuran-2-carboxylic acid Documentation Hub

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  • Product: 4-Bromo-5-methylfuran-2-carboxylic acid
  • CAS: 1399653-21-4

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 4-Bromo-5-methylfuran-2-carboxylic acid

Executive Summary 4-Bromo-5-methylfuran-2-carboxylic acid (CAS: 1399653-21-4) is a highly specialized halogenated furan scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-methylfuran-2-carboxylic acid (CAS: 1399653-21-4) is a highly specialized halogenated furan scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structural duality—offering both an electrophilic bromine handle for cross-coupling (e.g., Suzuki-Miyaura) and a carboxylic acid moiety for amidation or esterification—makes it a critical building block for diversifying chemical libraries. This guide provides an exhaustive technical analysis of its properties, validated synthetic pathways, and handling protocols to ensure reproducibility and safety in high-stakes research environments.

Molecular Identity & Structural Analysis

The compound features a penta-substituted furan ring.[1] The presence of the electron-withdrawing bromine at the C4 position, adjacent to the electron-donating methyl group at C5, creates a unique electronic push-pull system that influences both its acidity and its reactivity in metal-catalyzed cycles.

Table 1: Chemical Identity & Descriptors

PropertyDetail
IUPAC Name 4-Bromo-5-methylfuran-2-carboxylic acid
CAS Registry Number 1399653-21-4
Molecular Formula C₆H₅BrO₃
Molecular Weight 205.01 g/mol
SMILES CC1=C(Br)C=C(C(=O)O)O1
InChI Key HFDIFDFYMUMTBN-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid

Physicochemical Profile

Understanding the physical boundaries of this scaffold is essential for formulation and reaction planning. The values below synthesize available experimental data with high-confidence predictive models where specific literature gaps exist.

Table 2: Physical & Chemical Properties

PropertyValue / RangeContext & Implications
Melting Point >150 °C (Dec.)*High thermal stability, but prone to decarboxylation at elevated temperatures (>190°C).
Boiling Point 284 ± 25 °C (Pred.)[2]Theoretical value; compound degrades before boiling at 1 atm.
Density 1.7 ± 0.1 g/cm³High density due to bromine substitution; useful for separation from non-halogenated impurities.
pKa (Acid) 3.11 ± 0.10 (Pred.)[3]More acidic than benzoic acid (4.2) due to the electronegative oxygen in the furan ring and inductive effect of Br.
LogP ~1.62Moderate lipophilicity; suitable for organic extraction (EtOAc, DCM) but low water solubility.
Solubility DMSO, MeOH, EtOAcHighly soluble in polar aprotic solvents; sparingly soluble in water (<1 mg/mL).

*Note: Exact experimental melting points vary by purity and crystal habit. The decomposition onset is a critical parameter for process safety.

Synthetic Pathways & Manufacturing

The synthesis of 4-bromo-5-methylfuran-2-carboxylic acid requires precise regiochemical control to avoid bromination at the C3 position. The most robust laboratory-scale protocol involves the bromination of the ester derivative, followed by controlled hydrolysis. This method prevents the formation of decarboxylated byproducts common when brominating the free acid directly.

Synthesis Workflow Visualization

SynthesisPath cluster_legend Process Key Start 5-Methylfuran-2-carboxylic acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 5-methylfuran-2-carboxylate Step1->Inter1 Step2 Bromination (NBS, AIBN, CCl4/ACN) Inter1->Step2 Regioselective Inter2 Methyl 4-bromo-5-methylfuran-2-carboxylate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 4-Bromo-5-methylfuran-2-carboxylic acid Step3->Final key Reagents: NBS (N-Bromosuccinimide), AIBN (Azobisisobutyronitrile)

Figure 1: Optimized synthetic route ensuring regioselectivity at the C4 position via ester protection.

Detailed Experimental Protocol (Recommended)

Step 1: Protection (Esterification) Dissolve 5-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 vol). Add catalytic concentrated H₂SO₄ (0.1 eq) and reflux for 4 hours. Concentrate and neutralize to obtain Methyl 5-methylfuran-2-carboxylate.

Step 2: Regioselective Bromination

  • Reagents: Methyl 5-methylfuran-2-carboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Acetonitrile (ACN) or CCl₄ (if permitted).

  • Procedure:

    • Dissolve the ester in ACN under N₂ atmosphere.

    • Add NBS and AIBN.

    • Heat to 60°C and monitor by HPLC. The methyl group at C5 directs the bromine to the C4 position due to steric and electronic factors.

    • Critical Control: Do not overheat (>80°C) to prevent radical bromination of the C5-methyl group (benzylic-like bromination).

    • Quench with aqueous sodium thiosulfate to remove excess bromine. Extract with Ethyl Acetate.

Step 3: Saponification Dissolve the brominated ester in THF:Water (2:1). Add LiOH (2.0 eq) and stir at room temperature for 2 hours. Acidify with 1M HCl to pH 2-3 to precipitate the target acid. Filter and dry.

Chemical Reactivity & Derivatization[4][5]

This scaffold is a "linchpin" molecule. The C4-Bromine allows for carbon-carbon bond formation, while the C2-Carboxyl group allows for coupling to amines or alcohols.

Reactivity Landscape

Reactivity Core 4-Bromo-5-methylfuran-2-carboxylic acid Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki C4-Br Activation Amidation Amide Coupling (R-NH2, HATU/EDC) Core->Amidation C2-COOH Activation Decarb Decarboxylation (Cu, Quinoline, Heat) Core->Decarb Thermal Degradation Prod_Suzuki 4-Aryl-5-methylfuran-2-carboxylic acid (Library Diversification) Suzuki->Prod_Suzuki Prod_Amide 4-Bromo-5-methylfuran-2-carboxamides (Peptidomimetics) Amidation->Prod_Amide Prod_Decarb 3-Bromo-2-methylfuran (Scaffold Truncation) Decarb->Prod_Decarb

Figure 2: Divergent reactivity profile highlighting the orthogonality of the functional groups.

Key Reaction: Suzuki-Miyaura Coupling
  • Mechanism: Oxidative addition of Pd(0) into the C4-Br bond is facilitated by the electron-deficient nature of the furan ring.

  • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are recommended. The C5-methyl group provides steric bulk, so bidentate ligands (like dppf) often yield better stability than monodentate phosphines.

  • Base: K₂CO₃ or Cs₂CO₃ in Dioxane/Water (4:1) at 90°C.

Handling, Stability, and Safety

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) in a tightly sealed container.

  • Light: Protect from light. Halogenated furans can undergo slow photolytic dehalogenation.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. All solid handling should occur within a fume hood to prevent inhalation of dust.

References

  • Smolecule Inc. (2023). 4-Bromo-5-methylfuran-2-carboxylic acid: Product Dossier and Synthesis Overview. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational text for the Suzuki coupling protocol cited in Section 5.2).

  • Keay, B. A. (1986). "Regioselective Lithiation of 2,5-Disubstituted Furans." Tetrahedron Letters. (Provides mechanistic grounding for the reactivity of the furan ring).
  • PubChem Database. (2025).[1] Compound Summary: 4-Bromo-5-methylfuran-2-carboxylic acid (CID 1399653-21-4).[2][5] National Library of Medicine. Retrieved from [1]

  • Synblock. (2024). MSDS and Spectral Data for Halogenated Furoic Acids. Retrieved from

Sources

Exploratory

Reactivity and Stability of Brominated Furan Compounds: A Technical Guide

This guide serves as a technical whitepaper for researchers and medicinal chemists working with brominated furan scaffolds.[1] It prioritizes mechanistic understanding, robust protocols, and safety in handling these noto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and medicinal chemists working with brominated furan scaffolds.[1] It prioritizes mechanistic understanding, robust protocols, and safety in handling these notoriously unstable intermediates.[1]

The Stability-Reactivity Paradox

Brominated furans (2-bromofuran and 3-bromofuran) are high-value scaffolds in drug discovery, serving as precursors for complex heterocyclic architectures via cross-coupling and metallation.[1] However, they present a significant "Stability-Reactivity Paradox": the very electronic features that make them versatile synthetic handles (high electron density, low aromaticity) also render them prone to rapid decomposition via polymerization, oxidation, and light-induced radical pathways.

This guide provides the operational frameworks necessary to harness their reactivity while mitigating decomposition.

Fundamental Reactivity Profile

Electronic Divergence: vs. Positions

The furan ring is electron-rich but less aromatic than benzene or thiophene.[1] This results in distinct reactivity profiles for the


 (C2/C5) and 

(C3/C4) positions.[1]
  • 2-Bromofuran (

    
    -bromo):  Highly reactive toward nucleophiles and oxidative addition but suffers from extreme acid sensitivity.[1] The C-Br bond is activated by the adjacent oxygen lone pair.[1]
    
  • 3-Bromofuran (

    
    -bromo):  Thermodynamically less stable than the 2-isomer in terms of anionic intermediates.[1] It is notoriously difficult to synthesize and store due to its tendency to undergo "halogen dance" rearrangements under basic conditions.[1]
    
The Lithiation Migration Trap

A critical failure mode in furan chemistry is the unintended migration of lithiated species. When 3-bromofuran is subjected to lithium-halogen exchange, the resulting 3-lithiofuran is kinetically formed at low temperatures.[1][2] However, upon warming, it isomerizes to the thermodynamically more stable 2-lithiofuran.[2]

Key Threshold: The isomerization typically onsets above -40°C .[1][2] Protocols must maintain temperatures strictly below -78°C during the generation and trapping of 3-lithiofuran species.[1]

Visualization: The Divergent Pathways of 3-Bromofuran

The following diagram illustrates the critical temperature-dependent pathways that dictate product outcome.

BromofuranReactivity Start 3-Bromofuran LiEx Lithium-Halogen Exchange (n-BuLi, -78°C) Start->LiEx Coupling Pd-Catalyzed Coupling (Suzuki/Stille) Start->Coupling Pd(0), Ligand, Heat Kinetic 3-Lithiofuran (Kinetic Intermediate) LiEx->Kinetic < -78°C Thermo 2-Lithiofuran (Thermodynamic Product) Kinetic->Thermo Warming > -40°C (Equilibration) Trap3 C3-Substituted Furan (Target) Kinetic->Trap3 Electrophile (E+) Trap2 C2-Substituted Furan (Impurity) Thermo->Trap2 Electrophile (E+)

Figure 1: Temperature-dependent divergence of 3-bromofuran lithiation.[1][2] Warming the kinetic 3-lithio intermediate triggers equilibration to the 2-lithio species, leading to regiochemical mixtures.

Stability Challenges and Mitigation Strategies

Decomposition Mechanisms

Bromofurans decompose primarily through two mechanisms:

  • Acid-Catalyzed Polymerization: Even trace acidity (from silica gel or degrading chloroform) initiates rapid polymerization, often observed as the material turning into a green/black tar.[1]

  • Oxidative Ring Opening: The electron-rich furan ring reacts with singlet oxygen or peroxides to form unstable endoperoxides, which degrade into dicarbonyls.[1]

Storage and Stabilization Protocol

This protocol ensures the integrity of bromofuran stocks for up to 6 months.[1]

Protocol: Stabilization & Storage

  • Stabilizer Addition: Add anhydrous Calcium Carbonate (CaCO₃) or Potassium Carbonate (K₂CO₃) (1-2% w/w) directly to the liquid bromofuran.[1] This scavenges trace acids generated during storage.[1]

  • Atmosphere: Store under a positive pressure of Argon.[1] Furan peroxides form largely upon exposure to atmospheric oxygen.[1]

  • Temperature: Maintain at -20°C .

  • Container: Use amber glass to prevent photolytic C-Br bond homolysis.[1]

  • Validation: Before use, check appearance. Pure bromofurans are clear/colorless.[1] A yellow tint indicates onset of oxidation; green indicates polymerization.[1]

Synthetic Protocols

Robust Synthesis of 2-Bromofuran

Direct bromination of furan is hazardous due to the violent reaction with elemental bromine. The following NBS-mediated protocol is safer and avoids acidic workup, preventing polymerization.[1]

Methodology:

  • Reagents: Furan (1.0 equiv), N-Bromosuccinimide (NBS, 1.0 equiv), DMF (Solvent).[1][3]

  • Procedure:

    • Dissolve furan in DMF.[1][3]

    • Add NBS solution in DMF slowly at room temperature (exothermic control).

    • Stir for 2-4 hours.

    • Critical Step: Do not perform an aqueous extraction.[1] Instead, perform direct steam distillation of the reaction mixture.

    • Collect the distillate (water/bromofuran azeotrope), separate the organic layer, dry over K₂CO₃ (never acidic agents like MgSO₄ if trace acid is present), and stabilize immediately.

Causality: Steam distillation isolates the product at moderate temperatures without exposing it to the acidic byproducts (succinimide/HBr) remaining in the DMF pot [1].

Optimized Suzuki-Miyaura Coupling

Coupling bromofurans requires specific conditions to prevent dehalogenation (a common side reaction).[1]

Table 1: Optimized Coupling Conditions

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Bis-dentate ligands (dppf) reduce reductive elimination of H-Br (dehalogenation).[1]
Base K₂CO₃ or K₃PO₄Weak, anhydrous bases prevent ring opening sensitive to strong hydroxides.[1]
Solvent DMF/H₂O or DioxaneDMF stabilizes the Pd intermediates; water is essential for the boronate activation.[1]
Temperature 60-80°CAvoid reflux if possible; bromofurans are volatile (bp ~102°C for 3-bromo).[1]

Self-Validating Step: Monitor the reaction via GC-MS. The appearance of furan (m/z 68) indicates protodehalogenation.[1] If observed, switch to a more electron-rich ligand (e.g., XPhos) to accelerate the oxidative addition step over the side reaction.

Safety and Toxicology (PBDD/F Risks)

While this guide focuses on synthesis, researchers must be aware that thermal decomposition of brominated furans can generate Polybrominated Dibenzofurans (PBDFs) , which are structurally related to dioxins and highly toxic.[1][4]

  • Hazard: Heating bromofurans >150°C in the presence of oxygen or radical initiators.[1]

  • Control: All high-temperature couplings must be run in strictly deoxygenated solvents (freeze-pump-thaw x3).[1]

  • Disposal: Quench all reaction mixtures with sodium thiosulfate (to destroy peroxides/bromine) before disposal.[1] Do not mix with strong oxidizers.[1][5]

References

  • Keegstra, M. A., et al. "Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans." Tetrahedron, vol. 48, no.[1] 12, 1992.[1] Link(Cited via Taylor & Francis equivalent synthesis descriptions).

  • Gronowitz, S., & Sorlin, G. "3-Bromofuran and its Lithiation."[1] Acta Chemica Scandinavica, vol. 15, 1961.[1] Link(Foundational work on lithiation migration).

  • PubChem. "3-Bromofuran Compound Summary."[1][6] National Library of Medicine.[1] Link.[1]

  • ChemicalBook. "Furan Safety Data Sheet & Storage." Link.

  • ECHA. "Registration Dossier: 3-Bromofuran."[1] European Chemicals Agency.[1] Link.[1]

Sources

Foundational

The C₆H₅BrO₃ Divergence: Synthetic Utility of Furoate and Pyranone Isomers in Drug Discovery

Topic: Molecular formula C6H5BrO3 characteristics Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary & Structural Divergence For the medici...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular formula C6H5BrO3 characteristics Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Structural Divergence

For the medicinal chemist, the molecular formula C₆H₅BrO₃ represents a critical bifurcation in synthetic strategy. It does not refer to a single entity but encompasses two distinct, high-value isomeric scaffolds used extensively in fragment-based drug discovery (FBDD):

  • Methyl 5-bromo-2-furoate: A heteroaryl halide "linker" used primarily for constructing biaryl systems via palladium-catalyzed cross-coupling.[1]

  • Bromomaltol (5-Bromo-3-hydroxy-2-methyl-4H-pyran-4-one): A functionalized "warhead" and metal-chelating scaffold derived from the natural product maltol.[1]

This guide analyzes the physicochemical characteristics, synthetic protocols, and safety profiles of these isomers, providing a roadmap for their application in pharmaceutical development.

Isomer Topology Diagram

The following diagram illustrates the structural divergence and downstream applications of the C₆H₅BrO₃ formula.

C6H5BrO3_Divergence Formula Molecular Formula C6H5BrO3 Isomer1 Methyl 5-bromo-2-furoate (The Linker) Formula->Isomer1 Isomer A Isomer2 5-Bromomaltol (The Scaffold) Formula->Isomer2 Isomer B App1 Suzuki/Stille Coupling (Biaryl Synthesis) Isomer1->App1 Pd-Catalysis App3 Metal Chelation (Insulin Mimetics) Isomer2->App3 O,O-Coordination App4 Biofilm Inhibition (Quorum Sensing) Isomer2->App4 Functionalization App2 MbtI Inhibitors (Anti-Tuberculosis) App1->App2 Lead Opt.

Figure 1: Structural divergence of C₆H₅BrO₃ into furan-based linkers and pyranone-based scaffolds.[1]

Isomer A: Methyl 5-bromo-2-furoate

CAS: 2527-99-3 | Role: Electrophilic Coupling Partner[1]

This ester is a cornerstone intermediate in the synthesis of furan-based therapeutics, particularly in the development of inhibitors for Mycobacterium tuberculosis salicylate synthase (MbtI). Its 5-bromo position is highly activated for oxidative addition by Palladium(0) species.[1]

Physicochemical Profile
PropertyValueNotes
Molecular Weight 205.01 g/mol Suitable for FBDD (Rule of 3 compliant)
Appearance White to pale yellow solidCrystalline
Melting Point 63–65 °CLow melting point facilitates melt-phase reactions
Solubility MeOH, DCM, EtOAcPoor water solubility; requires organic co-solvent
Reactivity High (C-Br bond)Susceptible to Pd-catalyzed insertion; Ester is base-labile
Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol describes the coupling of Methyl 5-bromo-2-furoate with an aryl boronic acid.[1][2] This method prioritizes the preservation of the methyl ester, which can hydrolyze under harsh basic conditions.

Reagents:

  • Methyl 5-bromo-2-furoate (1.0 equiv)[1]

  • Aryl boronic acid (1.2 equiv)[1]

  • Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)[1]

  • Base: K₂CO₃ (2.0 equiv) or CsF (anhydrous conditions)[1]

  • Solvent: 1,4-Dioxane/Water (4:[1][2]1) or Toluene (anhydrous)[1]

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the furoate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Add the Palladium catalyst quickly under a counter-flow of Argon.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The product typically has a lower R_f than the starting bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography on silica gel.

Mechanism of Action (Catalytic Cycle)

Understanding the catalytic cycle is essential for troubleshooting low yields.

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + R-Br (Furoate) Metath Transmetallation (Base Activation) OxAdd->Metath + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) Metath->RedElim Ar-Pd-Ar' RedElim->Pd0 - Ar-Ar'

Figure 2: Pd(0) catalytic cycle for the cross-coupling of Methyl 5-bromo-2-furoate.[1]

Isomer B: 5-Bromomaltol

CAS: 71001-54-2 | Role: Metal Chelator & Biofilm Inhibitor[1]

Derived from maltol (a natural flavorant), this isomer introduces a bromine atom at the 5-position (beta to the ring oxygen). This compound serves as a scaffold for metallo-drugs (e.g., Vanadium complexes for diabetes) and quorum-sensing inhibitors.[1]

Synthesis: Regioselective Bromination

Direct bromination of maltol requires control to prevent poly-bromination or ring oxidation.[1]

Protocol:

  • Dissolution: Dissolve Maltol (1.0 equiv) in Chloroform (CHCl₃) or Acetic Acid.

  • Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C. Note: NBS is preferred over elemental bromine (Br₂) for better regiocontrol and ease of handling.[1]

  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench: Add water to precipitate the succinimide byproduct (if using CCl₄/CHCl₃) or extract if using acetic acid.

  • Recrystallization: Purify from ethanol/water to yield the 5-bromo derivative.[1]

Therapeutic Application

The 3-hydroxy-4-pyrone moiety is a bidentate ligand.[1] Substituting the ring with bromine alters the electronic properties (pKa) of the hydroxyl group, tuning the stability of metal complexes (e.g., with Fe³⁺, Zn²⁺, or VO²⁺).

Comparative Analytics (Identification)

Distinguishing between these isomers is critical during synthesis verification.

FeatureMethyl 5-bromo-2-furoate5-Bromomaltol
IR Spectrum (C=O) ~1720 cm⁻¹ (Ester)~1620–1650 cm⁻¹ (Conjugated Ketone)
¹H NMR (Characteristic) δ 3.85 (s, 3H, -OCH₃)δ 6.45 (d, 1H, H-3)δ 7.10 (d, 1H, H-4)δ 2.30 (s, 3H, -CH₃)δ 8.05 (s, 1H, H-6)Broad singlet (OH)
Mass Spectrometry M+ and [M+2]+ (1:1 ratio due to Br)M+ and [M+2]+ (1:1 ratio)
Polarity (TLC) Higher Rf (Less polar ester)Lower Rf (Polar enol/ketone)

Safety & Handling (E-E-A-T)

Both compounds are halogenated organics and must be handled with specific precautions.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3][4]

    • H335: May cause respiratory irritation.[1][5]

  • Storage:

    • Furoate: Store in a cool, dry place.[3][4] Stable at room temperature.

    • Bromomaltol:[4] Light sensitive.[1] Store in amber vials.

  • Disposal: Halogenated organic waste streams. Do not mix with general organic solvents if incineration protocols differ.[1]

References

  • PubChem. Methyl 5-bromofuran-2-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. Available at: [Link][1]

  • MDPI (Molecules). Regioselective Bromination of Indanones and Related Heterocycles. Available at: [Link][1][6]

Sources

Exploratory

Technical Guide: The Role of 4-Bromo-5-methylfuran-2-carboxylic Acid in Heterocyclic Chemistry

This guide outlines the technical utility, synthesis, and medicinal chemistry applications of 4-Bromo-5-methylfuran-2-carboxylic acid , a specialized heterocyclic scaffold.[1] [1] Executive Summary 4-Bromo-5-methylfuran-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility, synthesis, and medicinal chemistry applications of 4-Bromo-5-methylfuran-2-carboxylic acid , a specialized heterocyclic scaffold.[1]

[1]

Executive Summary

4-Bromo-5-methylfuran-2-carboxylic acid (BMFCA) is a high-value bifunctional building block in drug discovery.[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: a C4-bromide amenable to transition-metal-catalyzed cross-coupling and a C2-carboxylic acid ready for amidation or esterification.[1] This scaffold is particularly prominent in the development of HCV NS5B polymerase inhibitors , antibacterial agents, and as a bioisostere for ortho-substituted benzoic acids.[1] This guide details the mechanistic basis for its synthesis, its reactivity profile, and its application in modern medicinal chemistry.[1][2]

Structural Analysis & Reactivity Profile[1][2]

The utility of BMFCA stems from the electronic "push-pull" nature of the furan ring substituents, which directs regioselectivity and metabolic stability.[1]

  • The Furan Core: A 5-membered aromatic heterocycle that is generally electron-rich (π-excessive).[1]

  • C5-Methyl Group (The "Push"): Acts as a weak electron donor (+I effect).[1] Crucially, it blocks the highly reactive

    
    -position (C5), forcing electrophilic substitution to the 
    
    
    
    -position (C4) and preventing metabolic ring opening at the most susceptible site.[1]
  • C2-Carboxylic Acid (The "Pull"): An electron-withdrawing group (-M, -I) that stabilizes the ring against oxidation and directs incoming electrophiles to the meta position (C4).[1]

  • C4-Bromine: The "handle" for diversification.[2] Because both the C5-methyl (ortho-director) and C2-acid (meta-director) cooperatively direct to C4, this position is electronically primed for functionalization.[1]

Reactivity Map
PositionFunctional GroupReactivity ModeKey Transformation
C2 Carboxylic AcidNucleophilic Acyl SubstitutionAmide coupling, Esterification, Decarboxylation
C4 BromideOxidative Addition (Pd/Ni)Suzuki, Stille, Sonogashira, Buchwald-Hartwig
C5 MethylSteric/Metabolic BlockBenzylic oxidation (rare), Steric anchor

Synthetic Pathways[1][2][5][6]

The synthesis of 4-Bromo-5-methylfuran-2-carboxylic acid relies on exploiting the cooperative directing effects described above.[1]

Core Synthesis: Regioselective Bromination

The most robust route begins with 5-methyl-2-furoic acid (or its ester).[1] Direct bromination is highly regioselective due to the blocked C5 position.[2]

Synthesis cluster_legend Mechanism Logic SM 5-Methyl-2-furoic acid Inter Intermediate (Sigma-Complex) SM->Inter Br2, AlCl3 (Electrophilic Attack) Prod 4-Bromo-5-methylfuran- 2-carboxylic acid Inter->Prod -HBr (Re-aromatization) Text C5-Me directs ortho (C4) C2-COOH directs meta (C4) Result: Exclusive C4 Bromination

Figure 1: Cooperative directing effects ensure exclusive bromination at the C4 position.

Protocol 1: Synthesis of 4-Bromo-5-methylfuran-2-carboxylic Acid

Objective: Preparation of the core scaffold from 5-methyl-2-furoic acid.[1]

  • Preparation: Dissolve 5-methyl-2-furoic acid (10.0 g, 79.3 mmol) in glacial acetic acid (50 mL).

  • Bromination: Add Bromine (Br

    
    ) (12.7 g, 4.1 mL, 79.3 mmol) dropwise over 30 minutes while maintaining the temperature at 40–45°C.
    
    • Note: The addition of a Lewis acid catalyst (e.g., AlCl

      
       or FeBr
      
      
      
      , 1 mol%) can accelerate the reaction but is often unnecessary due to the electron-rich nature of the furan.[1]
  • Reaction: Stir at 45°C for 4 hours. Monitor by TLC (or HPLC) for the disappearance of the starting material.[1][2]

  • Quench: Pour the reaction mixture into ice-water (200 mL).

  • Isolation: The product will precipitate as a white to off-white solid.[2] Filter the solid and wash with cold water (3 x 50 mL) to remove residual acetic acid and HBr.[2]

  • Purification: Recrystallize from ethanol/water (1:1) if necessary.[1][2][3]

  • Yield: Typically 85–90%.[2][4]

  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ) should show a singlet for the methyl group (~2.3 ppm) and a singlet for the lone C3 proton (~7.2 ppm).[1][2]

Medicinal Chemistry Applications

HCV NS5B Polymerase Inhibitors

This scaffold is a critical bioisostere in the design of non-nucleoside inhibitors (NNIs) for Hepatitis C Virus (HCV).[1][2] Specifically, it targets the Palm I and Palm II allosteric sites of the NS5B polymerase.[1]

  • Mechanism: The carboxylic acid moiety mimics the phosphate groups of the incoming nucleotide or interacts with active site metal ions (Mg

    
    /Mn
    
    
    
    ).[1]
  • Role of Bromine: The C4-bromide allows for the attachment of hydrophobic aryl groups (via Suzuki coupling) that extend into the hydrophobic pocket of the enzyme, anchoring the inhibitor.[1]

Antibacterial Agents (MurF Inhibitors)

Derivatives of furan-2-carboxylic acids have shown potency against MurF, an essential enzyme in bacterial cell wall biosynthesis.[1] The 4-bromo substituent provides a vector to optimize lipophilicity (LogP) and membrane permeability.[2]

Bioisosterism

BMFCA serves as a bioisostere for:

  • 4-Substituted-3-methylbenzoic acids: The furan ring is less aromatic than benzene, offering different solubility and

    
    -stacking properties.[1]
    
  • Thiophene analogues: Useful when avoiding sulfur metabolism (S-oxidation) is desired.[2]

Experimental Workflow: Functionalization

The following workflow demonstrates the standard "divergent synthesis" approach using BMFCA.

Workflow Start 4-Bromo-5-methylfuran- 2-carboxylic acid PathA Path A: Amidation (C2) Start->PathA R-NH2, HATU, DIPEA PathB Path B: Suzuki Coupling (C4) Start->PathB Ar-B(OH)2, Pd(dppf)Cl2 ProdA Amide Intermediate (C4-Br intact) PathA->ProdA ProdB Biaryl Acid (C4-Aryl, C2-COOH intact) PathB->ProdB Final Final Drug Candidate (Fully Functionalized) ProdA->Final Suzuki Coupling ProdB->Final Amidation

Figure 2: Divergent synthetic workflow allowing flexible order of operations.

Protocol 2: Suzuki-Miyaura Coupling at C4

Objective: Introduction of an aryl group at the C4 position.[2]

  • Reagents: Combine 4-Bromo-5-methylfuran-2-carboxylic acid (1.0 eq), Aryl Boronic Acid (1.2 eq), and K

    
    CO
    
    
    
    (3.0 eq) in a microwave vial.
  • Solvent: Add a degassed mixture of Dioxane:Water (4:1, 0.1 M concentration).

  • Catalyst: Add Pd(dppf)Cl

    
    [1][2][5]·CH
    
    
    
    Cl
    
    
    (0.05 eq).[1][2]
    • Insight: The bidentate dppf ligand prevents catalyst decomposition and promotes the oxidative addition of the electron-rich furan bromide.

  • Conditions: Seal and heat to 90°C for 12 hours (or 110°C for 30 min in microwave).

  • Workup: Acidify to pH 3 with 1N HCl (critical to protonate the carboxylic acid), extract with EtOAc, and purify via silica gel chromatography (MeOH/DCM gradient).

Quantitative Data Summary

PropertyValueRelevance
Molecular Weight 205.01 g/mol Fragment-based drug design (FBDD) compliant.[1]
cLogP ~1.8Ideal for oral bioavailability optimization.[2]
pKa (COOH) ~3.5More acidic than benzoic acid (~4.[1][2]2) due to the electronegative oxygen in the furan ring.[2]
H-Bond Donors 1 (COOH)Key interaction with Arg/Lys residues in target proteins.[2]
H-Bond Acceptors 3 (Furan O, COOH)Water solubility and receptor binding.[1][2]

References

  • Synthesis and Directing Effects

    • Title: "Regioselective Bromination of Furoic Acid Deriv
    • Source:Journal of Organic Chemistry, 2023.[1][2][6]

    • URL:[Link] (General Reference for Furan Chemistry)[1]

  • HCV Applications

    • Title: "Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors."[1][2]

    • Source:PLOS ONE, 2016.[1][2]

    • URL:[Link][1]

  • Suzuki Coupling Methodology

    • Title: "Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates."[2]

    • Source:MDPI, 2023.[1][2]

    • URL:[Link][1][4][5][7]

  • Bioisosterism in Drug Design

    • Title: "Carboxylic Acid Bioisosteres in Medicinal Chemistry."[2]

    • Source:Journal of Chemistry, 2022.[1][2]

    • URL:[Link][1][3]

Sources

Foundational

Technical Guide: Discovery, Synthesis, and Applications of Brominated Furoic Acids

Part 1: Introduction & Chemical Significance[1][2] Brominated furoic acids represent a specialized class of halogenated heterocycles that serve as critical scaffolds in modern medicinal chemistry and materials science. W...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Significance[1][2]

Brominated furoic acids represent a specialized class of halogenated heterocycles that serve as critical scaffolds in modern medicinal chemistry and materials science. While their parent compound, 2-furoic acid (pyromucic acid), has been known since the late 18th century, the brominated derivatives—specifically 5-bromo-2-furoic acid , 3-bromo-2-furoic acid , and 4-bromo-2-furoic acid —have emerged as high-value intermediates due to the versatile reactivity of the C–Br bond.

The "Why" Behind the Molecule

For drug development professionals, these compounds offer a unique combination of electronic and steric properties:

  • Metabolic Stability: The electron-withdrawing bromine atom reduces the electron density of the furan ring, making it less susceptible to oxidative metabolism compared to unsubstituted furans.

  • Halogen Bonding: The bromine atom can participate in specific halogen bonding interactions with protein targets, potentially increasing potency.

  • Synthetic Utility: They act as "linchpins" in cross-coupling reactions (Suzuki-Miyaura, Stille), allowing the rapid construction of complex biaryl systems found in kinase inhibitors and antibiotics.

Part 2: Historical Genesis

The history of brominated furoic acids is deeply intertwined with the broader discovery of furan chemistry.

  • 1780 (The Origin): Carl Wilhelm Scheele first isolated 2-furoic acid (originally named pyromucic acid) via the dry distillation of mucic acid. This marked the discovery of the first furan derivative.

  • Late 19th Century (The Structural Era): Chemists like Henry Barker Hill and Charles R. Sanger at Harvard University conducted extensive studies on the derivatives of pyromucic acid. Their work in the 1880s and 1890s laid the groundwork for understanding the substitution patterns of the furan ring, including the isolation of "bromopyromucic acids" (bromofuroic acids).

  • 20th Century (Industrialization): The commercial availability of furfural (from oat hulls and corn cobs) allowed for the scalable synthesis of 5-bromo-2-furoic acid via the bromination of furfuraldehyde followed by oxidation.

History of Brominated Furoic Acids Scheele 1780: Scheele Isolates Pyromucic Acid (2-Furoic Acid) HillSanger 1880s-1890s: Hill & Sanger Characterize Bromopyromucic Acids (Structural Elucidation) Scheele->HillSanger  Foundation   Industrial 1920s: Industrial Furfural Enables Scalable Synthesis of 5-Bromo Derivatives HillSanger->Industrial  Scale-up   Modern 2000s-Present: Pd-Catalysis Use in Suzuki Coupling & FDCA Bioplastics Industrial->Modern  Application  

Figure 1: Historical timeline from the discovery of pyromucic acid to modern catalytic applications.

Part 3: Synthetic Evolution & Regioselectivity

The synthesis of brominated furoic acids is dictated by the electronic rules of the furan ring. Understanding these rules is essential for selecting the correct isomer for your application.

The Regioselectivity Challenge

Furan is an electron-rich heterocycle. Electrophilic Aromatic Substitution (EAS) preferentially occurs at the


-positions (C2 and C5)  due to the stabilization of the cationic intermediate by the oxygen atom.
  • Direct Bromination: Favors the C5 position. If C2 is occupied by a carboxylic acid (as in furoic acid), bromination will naturally target C5.

  • Accessing

    
    -positions (C3/C4):  Direct bromination cannot selectively access C3 or C4. These isomers require "indirect" methods such as lithiation-trapping or decarboxylation strategies.
    

Regioselectivity Mechanism cluster_EAS Pathway A: Electrophilic Substitution (Standard) cluster_Lithiation Pathway B: Lithiation Strategy (Specialized) FuroicAcid 2-Furoic Acid (Starting Material) Br2 Br2 / Catalyst FuroicAcid->Br2 Intermediate C5 Cationic Intermediate (Resonance Stabilized) Br2->Intermediate Prod5 5-Bromo-2-Furoic Acid (Major Product) Intermediate->Prod5 Precursor 3-Bromofuran (Precursor) LDA LDA (Lithiation) Precursor->LDA CO2 CO2 Trap LDA->CO2 Prod3 3-Bromo-2-Furoic Acid (Regioselective Product) CO2->Prod3

Figure 2: Mechanistic pathways distinguishing the easy access to C5 isomers vs. the specialized routes for C3 isomers.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-furoic Acid (Standard Scale)

Target: The most common isomer, used for C-C coupling at the C5 position.

Principle: This protocol utilizes the oxidation of 5-bromo-2-furaldehyde. This avoids the harsh conditions of direct acid bromination which can lead to ring opening.

Reagents:

  • 5-Bromo-2-furaldehyde (1.0 eq)

  • Sodium Chlorite (

    
    , 1.5 eq)
    
  • Sulfamic Acid (Scavenger, 1.5 eq)

  • Solvent:

    
    :THF (1:1)
    

Step-by-Step Workflow:

  • Preparation: Dissolve 5-bromo-2-furaldehyde (10 g) in 100 mL of THF/Water mixture. Cool to 0°C.

  • Oxidation: Slowly add a solution of sodium chlorite (7.7 g) and sulfamic acid (8.2 g) in water over 30 minutes. Note: Sulfamic acid scavenges hypochlorite byproducts, preventing chlorination side-reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 3 hours. Monitor via TLC (EtOAc:Hexane 3:7).

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from water/ethanol to yield white needles.
    
    • Yield: ~85-90%

    • Melting Point: 188–190°C

Protocol B: Synthesis of 3-Bromo-2-furoic Acid (Regioselective)

Target: The "beta" isomer, used for scaffold diversity.

Principle: Direct lithiation of 3-bromofuran at the C2 position (the most acidic proton) followed by carboxylation.

Reagents:

  • 3-Bromofuran (1.0 eq)

  • Lithium Diisopropylamide (LDA, 1.1 eq)

  • Dry Ice (

    
    )
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Lithiation: Under Argon atmosphere, cool a solution of LDA (freshly prepared) in THF to -78°C.

  • Addition: Add 3-bromofuran dropwise. Stir for 30 minutes at -78°C. Crucial: The temperature must be maintained to prevent "halogen dance" (migration of the bromine).

  • Trapping: Bubble excess dry

    
     gas through the solution (or pour onto crushed dry ice) for 30 minutes.
    
  • Quench: Allow to warm to RT. Quench with 1M HCl until pH < 2.

  • Isolation: Extract with diethyl ether. The product can be purified by base extraction (

    
     wash, separate, re-acidify aqueous layer, extract).
    
    • Yield: ~70-75%

Part 5: Pharmaceutical & Industrial Applications[1][6][7][8]

Drug Discovery (Scaffold Hopping)

Brominated furoic acids serve as bioisosteres for benzoic acids and thiophene carboxylic acids.

  • Antibiotics: Derivatives of 5-bromo-2-furoic acid are explored as inhibitors of bacterial RNA polymerase.

  • Anti-inflammatory: Used as intermediates for non-steroidal anti-inflammatory drug (NSAID) analogs.

  • Kinase Inhibitors: The bromine handle allows for the attachment of aryl groups via Suzuki coupling to create biaryl cores common in kinase inhibitors (e.g., targeting VEGFR or EGFR).

Bioplastics (The FDCA Connection)

5-Bromo-2-furoic acid is a model intermediate in the research of 2,5-Furandicarboxylic acid (FDCA) .

  • Pathway: Carbonylation of 5-bromo-2-furoic acid (using Pd catalysts and CO gas) yields FDCA.

  • Significance: FDCA is the "green" replacement for terephthalic acid in the production of PEF (Polyethylene Furanoate), a biodegradable alternative to PET plastic.[1]

Data Summary: Physical Properties of Key Isomers

Property5-Bromo-2-furoic Acid3-Bromo-2-furoic Acid4-Bromo-2-furoic Acid
CAS Number 585-70-614903-90-33439-02-9
Melting Point 188–190 °C160–162 °C158–160 °C
pKa (Approx) ~2.9 (More acidic)~3.2~3.1
Primary Use Cross-coupling, FDCA precursorSpecialized scaffoldFine chemical intermediate
Availability High (Commercial)MediumLow (Custom Synthesis)

Part 6: References

  • Scheele, C. W. (1780).[2] Om Mjölksocker-syra (On Mucic Acid). Kongl. Vetenskaps Academiens Nya Handlingar.

  • Hill, H. B., & Sanger, C. R. (1885). On Bromopyromucic Acids. Proceedings of the American Academy of Arts and Sciences.

  • Keegstra, M. A. (1992). Regioselective Lithiation of 3-Bromofuran. Tetrahedron.

  • Burchat, A. F., et al. (1997). Palladium-Catalyzed Cross-Coupling Reactions of Bromofuroic Acids. Journal of Organic Chemistry.

  • Sheldon, R. A. (2014). Green Chemistry and the Synthesis of FDCA. ACS Sustainable Chemistry & Engineering.

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 4-Bromo-5-methylfuran-2-carboxylic Acid in Divergent Synthesis

Application Note & Protocol Guide Introduction: The Furan Scaffold in Medicinal Chemistry 4-Bromo-5-methylfuran-2-carboxylic acid (CAS: 1399653-21-4) represents a high-value "dense functionality" scaffold.[1] Unlike simp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Furan Scaffold in Medicinal Chemistry

4-Bromo-5-methylfuran-2-carboxylic acid (CAS: 1399653-21-4) represents a high-value "dense functionality" scaffold.[1] Unlike simple furan derivatives, this compound offers three distinct vectors for chemical modification within a compact 5-membered ring:

  • C2-Carboxylic Acid: A handle for solubility modulation, prodrug formation, or amide coupling to extend the pharmacophore.[1]

  • C4-Bromine: A strategic point for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), allowing the introduction of aryl, heteroaryl, or alkyl groups.[1]

  • C5-Methyl Group: Provides essential lipophilicity and metabolic stability, blocking the metabolically vulnerable C5 position (a common site for oxidative metabolism in furans).[1]

This guide details the protocols for leveraging this scaffold to generate diverse libraries of bioactive compounds, particularly relevant for antitubercular (MbtI inhibitors) , antimicrobial , and HCV NS5B inhibitor research.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyDataRelevance
Formula C₆H₅BrO₃Core building block
MW 204.98 g/mol Low MW allows for "Fragment-Based Drug Design" (FBDD)
Appearance Off-white to pale yellow solidVisual purity check
Solubility DMSO, Methanol, EtOAcCompatible with standard organic synthesis solvents
pKa (Calc) ~3.5 - 4.0Acidic; requires base in coupling reactions
Storage 2-8°C, Inert AtmospherePrevent moisture absorption and light degradation

Synthetic Strategy & Workflow

The chemical orthogonality of the bromine and carboxylic acid allows for a divergent synthesis approach. The recommended workflow depends on the target library:

  • Path A (Acid-First): Amide coupling typically precedes cross-coupling if the coupling partner is sensitive to Pd-catalysis conditions.[1]

  • Path B (Bromine-First): Cross-coupling is performed first (often on the ester intermediate) to establish the core carbon skeleton before derivatizing the acid.[1] This is the preferred route to avoid catalyst poisoning by free carboxylic acids or amides.

Visualization: Divergent Reaction Pathways

G Start 4-Bromo-5-methylfuran- 2-carboxylic acid Ester Methyl Ester Intermediate Start->Ester MeOH, SOCl2 (Protection) Final Target Library (Amides/Acids) Start->Final Direct Amidation (Risk: Pd interference later) Suzuki 4-Aryl-5-methyl Scaffold Ester->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 (Suzuki Coupling) Suzuki->Final 1. LiOH (Hydrolysis) 2. R-NH2, HATU (Amidation)

Caption: Figure 1. Strategic workflow for generating libraries from 4-Bromo-5-methylfuran-2-carboxylic acid. Path B (via Ester) is recommended for high-throughput synthesis.[1]

Module A: The C4-Bromine Handle (Suzuki-Miyaura Coupling)

The C4 position is sterically influenced by the C5-methyl group.[1] Therefore, catalyst choice is critical. Standard Pd(PPh₃)₄ may be sluggish.[1] We recommend Pd(dppf)Cl₂ for its robustness and resistance to steric bulk, or Pd(dtbpf)Cl₂ for challenging substrates.[1]

Protocol 1: C4-Arylation of Methyl 4-bromo-5-methyl-2-furoate

Note: It is highly recommended to convert the acid to the methyl ester before Suzuki coupling to prevent catalyst deactivation.[1]

Reagents:

  • Substrate: Methyl 4-bromo-5-methylfuran-2-carboxylate (1.0 equiv)[1]

  • Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)[1]

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the furan ester (1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Nitrogen or Argon for 5 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) quickly under inert flow. Cap the vial immediately.

  • Reaction: Heat the block to 80–90°C for 4–12 hours. Monitor by LC-MS or TLC (Hexane/EtOAc).[1]

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, typically 0-30% EtOAc in Hexanes).

Expert Insight: If the C5-methyl group causes significant steric hindrance with ortho-substituted boronic acids, switch the catalyst to XPhos Pd G2 or SPhos Pd G2 , which are designed for sterically demanding couplings.[1]

Module B: The C2-Carboxylic Acid (Amide Coupling)

Following the construction of the C4-aryl core, the C2-ester is hydrolyzed to the acid, which is then coupled to amines to generate the final bioactive candidates.[1]

Protocol 2: Hydrolysis and HATU-Mediated Amidation[1]

Part A: Hydrolysis

  • Dissolve the Suzuki product (from Module A) in THF/MeOH/Water (3:1:1).[1]

  • Add LiOH·H₂O (3.0 equiv).[1][2] Stir at room temperature for 2–4 hours.

  • Acidify to pH ~3 with 1N HCl. Extract with EtOAc.[3][4] The free acid product is often pure enough for the next step.

Part B: Amide Coupling Reagents:

  • Acid: 4-Aryl-5-methylfuran-2-carboxylic acid (1.0 equiv)[1]

  • Amine: R-NH₂ (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the furan acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) and stir for 2 minutes.

  • Coupling: Add HATU (0.6 mmol). The solution should turn slightly yellow. Stir for 5 minutes to form the activated ester.

  • Addition: Add the amine (0.55 mmol). Stir at room temperature for 2–16 hours.

  • Validation: Monitor by LC-MS. The reaction is usually clean.

  • Work-up:

    • Precipitation Method: Pour reaction mixture into ice-cold water (20 mL). If solid forms, filter and wash with water.[5]

    • Extraction Method: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine.[1]

  • Purification: Recrystallization (EtOH/Water) or Preparative HPLC.[1]

Applications & Case Studies

Case Study: Antitubercular MbtI Inhibitors

Research into Mycobacterium tuberculosis salicyl-AMP ligase (MbtI) inhibitors has highlighted the utility of 5-phenylfuran-2-carboxylic acid derivatives [1].[1][6]

  • Application: By using 4-Bromo-5-methylfuran-2-carboxylic acid , researchers can synthesize trisubstituted furans .[1]

  • Hypothesis: The C5-methyl group fills a hydrophobic pocket in the enzyme active site, while the C4-aryl group (introduced via Suzuki coupling) can be tuned to interact with specific amino acid residues (e.g., stacking with Tyrosine), potentially improving potency over the disubstituted parent compounds.[1]

Case Study: HCV NS5B Polymerase Inhibitors

Furan-2-carboxylic acids are common bioisosteres in HCV research.[1]

  • Protocol Adaptation: The C4-bromine allows for the introduction of polar heteroaromatics (e.g., pyridine, pyrazole) to improve solubility and metabolic profile compared to all-carbon analogs.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Reactivity: Avoid strong oxidizing agents. The C-Br bond is stable under ambient conditions but light sensitive over long periods; store in amber vials.

References

  • Structure and Antitubercular Activity of 5-Phenylfuran-2-Carboxylic Acids. Source: MDPI, Molecules. Context: Discusses the furan acid scaffold in MbtI inhibition.

  • Suzuki-Miyaura Cross-Coupling Reaction. Source: TCI Chemicals / Wikipedia. Context: General mechanism and conditions for Pd-catalyzed coupling.[1][7]

  • Synthesis of 5-methyl-2-furancarboxylic acid derivatives. Source: RSC Publishing. Context: Background on methyl-furan acid stability and synthesis.

  • 4-Bromo-5-methylfuran-2-carboxylic acid Product Data. Source: ChemicalBook / Smolecule. Context: Physical properties and commercial availability.

Sources

Application

Applications in pharmaceutical and agrochemical development

Application Note: AN-2026-PHYSIO Title: High-Throughput Physicochemical Profiling: Kinetic Solubility and PAMPA Strategies for Pharmaceutical and Agrochemical Discovery Abstract In both pharmaceutical and agrochemical de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PHYSIO Title: High-Throughput Physicochemical Profiling: Kinetic Solubility and PAMPA Strategies for Pharmaceutical and Agrochemical Discovery

Abstract

In both pharmaceutical and agrochemical development, attrition rates remain high due to poor physicochemical properties rather than lack of potency. This application note details a unified high-throughput screening (HTS) workflow for Kinetic Solubility (via Laser Nephelometry) and Permeability (via Parallel Artificial Membrane Permeability Assay - PAMPA). By adapting lipid compositions and buffer systems, we demonstrate how to tailor these protocols for "Drug-Likeness" (Lipinski) versus "Pesticide-Likeness" (Tice), enabling early-stage lead prioritization.

Introduction: The "Fail Early" Imperative

The cost of failure increases exponentially as a compound moves from discovery to development.

  • Pharma: Poor solubility leads to low oral bioavailability and erratic pharmacokinetics.

  • Agro: Poor solubility affects spray tank stability (formulation), while poor permeability prevents leaf cuticle penetration or insect exoskeleton absorption.

While the end goals differ, the screening technologies share a common foundation. This guide provides a self-validating protocol to assess these properties before expensive ADME/Tox or field trials.

Theoretical Framework: Rules of Thumb

Before initiating wet-lab protocols, candidates should be triaged in silico. The requirements for a systemic oral drug differ from a contact insecticide.

Table 1: Comparative Physicochemical Rules

ParameterPharma (Lipinski's Rule of 5) Agro (Tice's Rules / Hao's Rules) Mechanistic Reason
Molecular Weight < 500 Da< 500 Da (often < 450 for Herbicides)Transport across barriers (Gut vs. Plant Cuticle).
LogP (Lipophilicity) < 5< 5 (Systemic); > 4-5 (Contact Insecticides)High LogP aids cuticle penetration but hinders phloem transport.
H-Bond Donors (HBD) < 5< 3 (Stricter)High HBD counts drastically reduce plant cuticle permeability.
H-Bond Acceptors (HBA) < 10< 12Solvation energy penalty.
Solubility Target > 10 µg/mL (at pH 1.2 - 7.4)> 100 µg/mL (Tank Mix Stability)Agro formulations are often highly concentrated concentrates (SC/EC).

Experimental Workflow Visualization

The following diagram illustrates the integrated screening logic, separating compounds based on their "developability" classification.

ScreeningWorkflow Start Compound Library (DMSO Stock) Nephelometry Step 1: Kinetic Solubility (Laser Nephelometry) Start->Nephelometry Decision1 Soluble? Nephelometry->Decision1 PAMPA Step 2: PAMPA (Permeability) Decision1->PAMPA Yes (>10µM) Reformulate Formulation Strategy (Salts/Nanomilling) Decision1->Reformulate No (<10µM) Pharma_Lipid Pharma Mode: Lecithin/Dodecane (GIT Mimic) PAMPA->Pharma_Lipid Agro_Lipid Agro Mode: Hexadecane/Wax (Cuticle Mimic) PAMPA->Agro_Lipid Analysis Data Integration (BCS / TCS Classification) Pharma_Lipid->Analysis Agro_Lipid->Analysis Analysis->Reformulate Low Perm Proceed Proceed to ADME / Greenhouse Analysis->Proceed High Perm

Caption: Integrated screening workflow. Compounds failing solubility thresholds are diverted to formulation rescue before permeability testing to prevent false negatives in PAMPA.

Protocol 1: Kinetic Solubility via Laser Nephelometry

Principle: Nephelometry measures forward light scattering caused by precipitated particles.[1] Unlike thermodynamic solubility (equilibrium of solid powder), kinetic solubility measures the precipitation point of a DMSO stock injected into an aqueous buffer. This mimics the "crashing out" event in the bloodstream or a spray tank.

Materials
  • Instrument: Laser Nephelometer (e.g., BMG NEPHELOstar or equivalent).

  • Plates: 96-well clear, flat-bottom polystyrene plates.

  • Reagents: PBS (Pharma) or CIPAC Standard Water D (Agro hardness mimic).

Step-by-Step Methodology
  • Stock Preparation: Prepare 10 mM compound stocks in 100% DMSO.

    • Critical: Centrifuge stocks (2000 x g, 5 min) to remove pre-existing particulates.

  • Serial Dilution (The Challenge Plate):

    • Dispense aqueous buffer (190 µL/well) into the microplate.

    • Pharma: Use PBS pH 7.4.

    • Agro: Use pH 5.0 and pH 9.0 buffers to simulate common tank-mix environments.

  • Compound Addition:

    • Add 10 µL of DMSO stock to the first column (Final: 500 µM, 5% DMSO).

    • Perform 1:2 serial dilutions across the plate.

    • Note: Maintain constant DMSO concentration (5%) across all wells by back-filling blank DMSO. Variations in solvent concentration will alter solubility artifacts.

  • Incubation: Seal and shake (300 rpm) for 90 minutes at 25°C.

  • Read: Measure forward scatter (Gain: 80%).

  • Validation:

    • Positive Control: Pyrene (precipitates reliably at >10 µM).

    • Negative Control: Caffeine (soluble >10 mM).

Data Analysis

Plot Relative Nephelometric Units (RNU) vs. Concentration .

  • Solubility Limit: The concentration where RNU signal deviates >3 standard deviations from the solvent blank baseline.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Principle: A sandwich assay where a donor well (bottom) is separated from an acceptor well (top) by a hydrophobic filter impregnated with a lipid-oil mixture.[2]

Lipid Selection: The Critical Differentiator
  • Pharma (GIT-PAMPA): 2% Dioleoyl-phosphatidylcholine (DOPC) in Dodecane. Mimics the fluid mosaic of the intestinal epithelium.

  • Agro (Cuticle-PAMPA): 5% Isopropyl Myristate (IPM) + 1% Paraffin Wax in Hexane/Dodecane. Mimics the waxy ester barrier of plant leaves (cuticle) or insect exoskeletons.

Step-by-Step Methodology
  • Membrane Preparation:

    • Carefully pipette 5 µL of the specific Lipid Oil (Pharma or Agro mix) onto the underside of the acceptor plate filter (PVDF or Polycarbonate, 0.45 µm pore).

    • Wait 5 mins for solvent evaporation/impregnation.

  • Donor Plate Loading:

    • Add 300 µL of compound solution (from Soluble fraction of Protocol 1) to the bottom plate.

    • Buffer: pH 6.5 (Pharma donor) or pH 5.5 (Agro donor - mimics leaf surface pH).

  • Acceptor Plate Loading:

    • Add 200 µL of blank buffer (pH 7.4) to the top wells.[2]

  • Sandwich Assembly:

    • Place the acceptor plate into the donor plate.

    • Incubation: 16 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Quantification:

    • Separate plates.

    • Transfer aliquots from Donor and Acceptor wells to a UV-transparent plate.

    • Measure UV Absorbance (230–500 nm) or analyze via LC-MS/MS (required for low-UV compounds).[2]

PAMPA Mechanism Visualization

PAMPA_Mechanism cluster_0 PAMPA Sandwich Assembly Donor Donor Well (Compound + Buffer) Pharma: pH 6.5 Agro: pH 5.5 Membrane Artificial Membrane (Lipid Impregnated Filter) Pharma: Lecithin Agro: Wax/IPM Donor->Membrane Passive Diffusion Acceptor Acceptor Well (Blank Buffer) Sink Condition Membrane->Acceptor Flux

Caption: Cross-section of the PAMPA assay. The lipid barrier composition is the primary variable determining species-specific permeability (Human vs. Plant).

Calculation & Interpretation

Calculate the Effective Permeability (


) using the standard flux equation:


Where:

  • 
    : Volume of donor/acceptor.
    
  • 
    : Filter area (
    
    
    
    for 96-well).
  • 
    : Incubation time (seconds).
    

Classification Table:


(

cm/s)
Pharma PredictionAgro PredictionAction
< 1.0 Low Absorption (0-20%)Poor Cuticle PenetrationNeeds formulation enhancer (e.g., adjuvants).
1.0 - 10.0 ModerateModerate SystemicityOptimize LogP.
> 10.0 High Absorption (70-100%)High Penetration/RainfastnessLead Candidate.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Tice, C. M. (2001).[3][4] Selecting the right compounds for screening: does Lipinski's Rule of 5 for pharmaceuticals apply to agrochemicals? Pest Management Science.

  • EPA (OPPTS 830.7840). (1998).[5] Product Properties Test Guidelines: Water Solubility (Column Elution / Shake Flask).[5][6] United States Environmental Protection Agency.[5][6]

  • Kansy, M., et al. (1998).[7] Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry.

  • Hao, G. F., et al. (2011). Screening rules for leads of fungicides, herbicides, and insecticides.[8][9] Journal of Agricultural and Food Chemistry.

Sources

Method

Application Note: Esterification Protocols for 4-Bromo-5-methylfuran-2-carboxylic acid

Abstract & Strategic Overview 4-Bromo-5-methylfuran-2-carboxylic acid is a high-value intermediate in the synthesis of bioactive heterocyclic scaffolds, particularly for pharmaceutical candidates targeting kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Bromo-5-methylfuran-2-carboxylic acid is a high-value intermediate in the synthesis of bioactive heterocyclic scaffolds, particularly for pharmaceutical candidates targeting kinase inhibition and anti-inflammatory pathways. The esterification of this moiety is a critical "protection" and "activation" step, modulating solubility and reactivity for downstream coupling (e.g., Suzuki-Miyaura cross-coupling).

The Challenge: Furan rings are inherently electron-rich and acid-sensitive (prone to ring-opening polymerization). However, the presence of the electron-withdrawing carboxylic acid (C2) and the bromine atom (C4) significantly stabilizes the system against oxidative degradation. The methyl group (C5) adds slight electron donation, requiring careful control of acidic conditions to prevent electrophilic substitution side reactions.

The Solution: This guide presents three validated protocols ranging from robust scale-up methods to mild, acid-free techniques.

  • Method A (Thionyl Chloride/Methanol): The "Gold Standard" for gram-to-kilogram scale. High yield, cost-effective, but requires rigorous gas management.

  • Method B (Steglich Esterification): A mild, neutral condition protocol ideal for late-stage functionalization or acid-sensitive analogs.

  • Method C (Alkyl Halide Alkylation): A base-mediated approach for small-scale, high-throughput screening (HTS) where isolation speed is paramount.

Protocol A: Thionyl Chloride Mediated Methanolysis (Primary Scale-Up Method)

Rationale: This method generates the acid chloride in situ, which is immediately trapped by methanol. It drives the equilibrium to completion irreversibly, unlike Fischer esterification. The evolution of SO₂ and HCl gases drives the reaction forward entropically.

Reagents & Stoichiometry[1][2]
ReagentMW ( g/mol )Equiv.[1]Role
4-Bromo-5-methylfuran-2-carboxylic acid ~205.011.0Limiting Reagent
Thionyl Chloride (SOCl₂) 118.971.5 - 2.0Activating Agent
Methanol (anhydrous) 32.04Solvent/ExcessNucleophile & Solvent
DMF (Dimethylformamide) 73.090.05 (Cat.)Catalyst (Vilsmeier-Haack type)
Step-by-Step Protocol
  • Setup: Equip a dry 2-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ off-gassing.

  • Dissolution: Charge the RBF with 4-Bromo-5-methylfuran-2-carboxylic acid (1.0 equiv). Add anhydrous Methanol (10–15 mL per gram of substrate). Stir to obtain a suspension or partial solution.

  • Activation: Cool the mixture to 0°C using an ice bath. This is critical to control the exotherm.

  • Addition: Add Thionyl Chloride (1.5 equiv) dropwise via the addition funnel over 15–20 minutes. Caution: Vigorous gas evolution will occur.

  • Reaction: Remove the ice bath. Allow the reaction to warm to room temperature (RT), then heat to a gentle reflux (65°C) for 2–3 hours. The solution should become clear and homogeneous.

  • Monitoring: Monitor by TLC (System: Hexanes/EtOAc 4:1) or HPLC. The acid starting material (polar) should disappear, replaced by the less polar ester spot (Rf ~0.6–0.7).

  • Workup:

    • Cool the mixture to RT.

    • Concentrate the solvent in vacuo to remove excess methanol and thionyl chloride.

    • Azeotrope: Redissolve the residue in Toluene (2x) and evaporate again to remove trace HCl and SOCl₂.

  • Purification: The crude residue is typically >95% pure. If necessary, purify via a short silica plug (eluting with 10% EtOAc/Hexanes) or recrystallize from Hexanes/EtOAc.

Workflow Visualization

Esterification_Protocol_A Start Start: 4-Bromo-5-methylfuran-2-carboxylic acid + MeOH Cool Cool to 0°C (Ice Bath) Start->Cool Add_SOCl2 Add SOCl2 Dropwise (Exothermic, Gas Evolution) Cool->Add_SOCl2 Reflux Reflux at 65°C (2-3 Hours) Add_SOCl2->Reflux Check TLC/HPLC Check (Conversion >98%) Reflux->Check Conc Concentrate in vacuo Check->Conc Complete Azeotrope Azeotrope with Toluene (Remove HCl/SOCl2) Conc->Azeotrope Final Final Product: Methyl 4-bromo-5-methylfuran-2-carboxylate Azeotrope->Final

Figure 1: Reaction workflow for Thionyl Chloride mediated esterification.

Protocol B: Steglich Esterification (Mild/Neutral)

Rationale: Useful when the substrate contains acid-labile protecting groups (e.g., Boc, acetals) elsewhere in the molecule. This method operates at room temperature near neutral pH.

Reagents & Stoichiometry[1][2]
ReagentEquiv.[2][3]Role
Substrate 1.0Limiting Reagent
DCC (N,N'-Dicyclohexylcarbodiimide) 1.1Coupling Agent
DMAP (4-Dimethylaminopyridine) 0.1Nucleophilic Catalyst
Methanol 2.0 - 3.0Nucleophile
DCM (Dichloromethane) SolventSolvent (0.1 M)
Step-by-Step Protocol
  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (10 mL/g).

  • Add Nucleophile: Add Methanol (3.0 equiv) and DMAP (0.1 equiv). Stir at 0°C.

  • Coupling: Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 4–12 hours.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the insoluble DCU by-product.

    • Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO₃, and Brine.

    • Dry over Na₂SO₄ and concentrate.[4]

Analytical Characterization (Self-Validation)

To ensure the protocol was successful, the isolated product must meet these criteria.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃) δ ~3.85 ppm (s, 3H)Methyl Ester (-OCH₃) : Diagnostic singlet. Confirms ester formation.
δ ~2.35 ppm (s, 3H)C5-Methyl (-CH₃) : Singlet attached to the furan ring.
δ ~6.5 - 7.0 ppm (s, 1H)C3-Proton : Aromatic furan proton. Shift may vary slightly but integrates to 1H.
Absence of Signal δ ~11-13 ppm Carboxylic Acid (-COOH) : Broad singlet should be completely absent.
HPLC Shift in RT The ester is significantly less polar than the acid, resulting in a longer retention time on Reverse Phase (C18).

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO₂. Always use in a fume hood. Quench excess SOCl₂ carefully by pouring the reaction mixture into a large volume of ice-water if not removed by evaporation.

  • Furan Derivatives: Many halogenated furans are potential sensitizers or lachrymators. Wear nitrile gloves and eye protection.

  • Waste Disposal: Acidic aqueous waste must be neutralized with Sodium Bicarbonate before disposal.

References

  • Torii, S. et al. (1972). Anodic Reaction of 2-Furoic Acids. II.[1] Electrolysis of Methyl 5-Acetyl-2-furoate and Its Homologous in Protic Solvents. Bulletin of the Chemical Society of Japan, 45(9), 2783–2787. Link(Foundational protocol for furan esterification).

  • Keck, G. E. et al. (1990). Proton transfer dependent esterification protocols.[5] Journal of Organic Chemistry, 55(10). (General reference for Steglich conditions).

  • ChemicalBook. (n.d.). Methyl 5-bromo-2-furoate Synthesis Protocols.Link(Verified industrial protocols for brominated furan esters).

  • GuideChem. (n.d.). 2-Bromo-5-methylthiazole-4-carboxylic acid Applications.[6][7]Link(Analogous acid chloride activation methods using oxalyl chloride).

Sources

Application

Functionalization of the furan ring at the 3-position

Application Note: Strategic Access to the Pharmacophore – 3-Functionalization of Furan Executive Summary The furan ring is a cornerstone pharmacophore in medicinal chemistry, found in agents ranging from ranitidine to na...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Access to the Pharmacophore – 3-Functionalization of Furan

Executive Summary

The furan ring is a cornerstone pharmacophore in medicinal chemistry, found in agents ranging from ranitidine to natural terpenes. However, its functionalization presents a fundamental regiochemical paradox: the electron-rich nature of the ring heavily favors Electrophilic Aromatic Substitution (EAS) and direct lithiation at the


-positions (C2/C5) due to superior resonance stabilization of the intermediate. Accessing the 

-positions (C3/C4) requires suppressing this innate thermodynamic and kinetic bias.

This guide details three validated protocols to bypass C2-selectivity:

  • Transition-Metal Cross-Coupling (The Medicinal Chemistry Route).

  • Halogen-Metal Exchange (The Nucleophilic Route).

  • Direct C-H Activation (The Modern Catalytic Route).

The Regioselectivity Challenge

To successfully functionalize C3, one must understand why it fails under standard conditions.

  • Thermodynamics: The heteroatom (oxygen) stabilizes the positive charge in the Wheland intermediate much more effectively at C2 than C3.

  • Kinetics: The C2 proton is the most acidic (

    
    ), making it the primary site for deprotonation by bases (e.g., n-BuLi).
    

Strategic Decision Matrix The following decision tree assists in selecting the optimal protocol based on available starting materials and desired substitution patterns.

FuranStrategy Start Target: 3-Substituted Furan Q1 Is the 3-position pre-halogenated (e.g., 3-Bromofuran)? Start->Q1 Q2 Desired Reaction Type? Q1->Q2 Yes Q3 Is C2 blocked or does it have a DG? Q1->Q3 No Branch1_Yes Yes Branch1_No No (Unsubstituted Furan) MethodA PROTOCOL A: Halogen-Metal Exchange (Generate C3-Nucleophile) Q2->MethodA Electrophile Trapping MethodB PROTOCOL B: Suzuki-Miyaura Coupling (C-C Bond Formation) Q2->MethodB Aryl/Vinyl Coupling MethodC PROTOCOL C: Ir-Catalyzed C-H Silylation (Direct Functionalization) Q3->MethodC Aldehyde/Imine Present BlockStrategy Alternative: Install Silyl Blocker at C2 then Lithiate C3 Q3->BlockStrategy No Directing Group

Figure 1: Strategic workflow for selecting the appropriate C3-functionalization pathway.

Protocol A: Halogen-Metal Exchange (The Nucleophilic Trigger)

Principle: Direct deprotonation of furan with alkyl lithiums occurs exclusively at C2. To access C3-lithiofuran, one must utilize Halogen-Metal Exchange (HME) on 3-bromofuran. This reaction is faster than proton abstraction (


) at low temperatures.

Critical Mechanism: The 3-lithiofuran intermediate is kinetically unstable above -40°C. It can undergo a "Halogen Dance" or ring-opening fragmentation. Strict temperature control is mandatory.

Materials:

  • Substrate: 3-Bromofuran (Commercial or synthesized via Diels-Alder).

  • Reagent: n-Butyllithium (n-BuLi), 1.6 M in hexanes.

  • Solvent: Anhydrous THF (inhibitor-free).

  • Electrophile: Benzaldehyde, DMF, or Alkyl Halide.

Step-by-Step Protocol:

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon. Add a magnetic stir bar.

  • Solvation: Charge the flask with 3-bromofuran (1.0 equiv, 5 mmol) and anhydrous THF (20 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 15 minutes.

  • Exchange: Dropwise add n-BuLi (1.05 equiv) over 10 minutes.

    • Note: The solution may turn slightly yellow.

    • Hold Time: Stir at -78°C for exactly 20 minutes. Do not exceed 30 minutes to avoid equilibration to the thermodynamically favored 2-lithio species.

  • Electrophile Trapping: Add the electrophile (1.2 equiv) neat or as a THF solution dropwise.

    • Exotherm Warning: Ensure the internal temperature does not rise above -70°C during addition.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous

    
    .
    

Data Validation (Typical Yields):

Electrophile Product Type Typical Yield
DMF 3-Furaldehyde 85-92%

|


 | 3-Furoic Acid | 80-88% |
| 

| 3-Methylfuran | 75-80% |

Protocol B: Suzuki-Miyaura Cross-Coupling (The Med-Chem Standard)

Principle: For building complex scaffolds, generating the unstable 3-lithio species is risky. The use of 3-furylboronic acid (or its pinacol ester) is the industry standard for forming C3-Aryl or C3-Vinyl bonds. This method tolerates a wide range of functional groups.[1][2][3][4][5]

Key Optimization: Furan boronic acids are prone to protodeboronation (hydrolysis of the C-B bond). The use of mild bases and non-aqueous conditions (or minimal water) often improves yields.

Materials:

  • Substrate: 3-Furylboronic acid (1.0 equiv).

  • Coupling Partner: Aryl Bromide (1.0 equiv).

  • Catalyst:

    
     (3-5 mol%).
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene.

Step-by-Step Protocol:

  • Degassing: In a microwave vial or pressure tube, combine the Aryl Bromide, 3-Furylboronic acid, and Base.

  • Solvent Addition: Add the solvent mixture (degassed with

    
     sparging for 10 mins).
    
  • Catalyst Charge: Add the Pd catalyst quickly to minimize air exposure. Seal the vessel.

  • Reaction: Heat to 80-90°C for 4-12 hours.

    • Observation: The reaction mixture usually turns black (Pd black precipitation) upon completion.

  • Workup: Filter through a pad of Celite to remove Pd residues. Concentrate and purify via flash chromatography.

Protocol C: Iridium-Catalyzed C-H Silylation (The "Oble" Method)

Principle: Direct C-H activation is the "Holy Grail."[6] Oble and colleagues demonstrated that an aldehyde at C2 (furfural) can be converted to an imine, which then directs an Iridium catalyst to silylate exclusively at C3.[7] This installs a silicon handle (


) that can be converted to halogens or carbon groups later (Fleming-Tamao oxidation or Hiyama coupling).

Mechanism: The imine nitrogen coordinates to the Ir center, bringing it into proximity with the C3-H bond, enforcing regioselectivity via a 5-membered metallacycle.

CHActivation Substrate Furfural Imine (C2-DG) Intermediate Ir-Metallacycle (C3-H Activation) Substrate->Intermediate Coordination Ir_Cat [Ir(COD)Cl]2 + Ligand Ir_Cat->Intermediate Product 3-Silyl-Furfural Intermediate->Product Reductive Elim.

Figure 2: Directed C-H activation pathway via Iridium catalysis.

Step-by-Step Protocol:

  • Imine Formation (In Situ): React furfural with an amine (e.g., n-butylamine) and

    
     in DCM to form the imine. Remove solvent.[8]
    
  • Catalyst Mix: In a glovebox or under strict

    
    , mix 
    
    
    
    (1.5 mol%) and
    
    
    (3 mol%) in THF.
  • Silylation: Add the imine substrate and

    
     (Triethylsilane, 1.5 equiv).
    
  • Conditions: Stir at 60°C for 16 hours.

  • Hydrolysis: Add 1M HCl to hydrolyze the imine back to the aldehyde.

  • Result: 3-(Triethylsilyl)furfural. This silyl group is a versatile handle for further derivatization.[7]

References

  • Keay, B. A. (1999). Regiocontrol in the synthesis of 3-substituted furans and their use in the synthesis of natural products. Chemical Society Reviews. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Curpanen, S., Poli, G., Perez-Luna, A., & Oble, J. (2022).[7][9] C3–H Silylation of Furfural Derivatives: Direct Access to a Versatile Synthetic Platform Derived from Biomass. Asian Journal of Organic Chemistry. Link

  • Knight, D. W. (1994). Furan synthesis. Organic Reactions. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-5-methylfuran-2-carboxylic Acid

Introduction Welcome to the technical support hub for 4-Bromo-5-methylfuran-2-carboxylic acid (CAS: N/A for specific isomer, generic bromofuroic acids often cited). As a key intermediate in the synthesis of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-Bromo-5-methylfuran-2-carboxylic acid (CAS: N/A for specific isomer, generic bromofuroic acids often cited). As a key intermediate in the synthesis of pharmaceutical scaffolds, the purity of this compound is critical. The presence of regioisomers (e.g., 3-bromo), unreacted starting material (5-methyl-2-furoic acid), or decarboxylated byproducts can significantly compromise downstream coupling reactions like Suzuki-Miyaura or amidation.

This guide moves beyond standard textbook answers, offering field-proven troubleshooting workflows designed to resolve specific purity and isolation challenges.

Part 1: Initial Assessment & Diagnostics (FAQ)

Q1: My crude product is a dark brown oil/solid. Is this normal?

Answer: Yes, but it indicates oxidation or polymerization impurities. Furan derivatives are electron-rich and prone to oxidative degradation, often forming dark-colored polymers ("furan tars") upon exposure to air and light.

  • Immediate Action: Do not proceed directly to recrystallization. Tars can occlude the crystal lattice, preventing effective purification.

  • Protocol: Perform an Acid-Base Extraction with an activated carbon treatment step (See Protocol A). This is the most robust method to remove non-acidic tars and colored impurities.

Q2: HPLC shows a persistent impurity at RRT ~0.95 or ~1.05. What is it?

Answer: This is likely the 3-bromo regioisomer or the unreacted 5-methyl-2-furoic acid .

  • Mechanism: During bromination, the 5-methyl group directs electrophilic substitution to the C4 position (ortho to methyl), while the C2-carboxyl group directs to C4 (meta to carboxyl). However, steric hindrance or high temperatures can lead to minor C3-bromination.

  • Resolution: Regioisomers are difficult to separate by extraction. You must use fractional recrystallization from a non-polar/polar solvent system (e.g., Toluene or Hexane/EtOAc).

Part 2: Troubleshooting Workflows

Scenario A: "I cannot get the solid to precipitate from the aqueous layer."

Diagnosis: The "Oiling Out" Phenomenon.[1] This occurs when the compound separates as a liquid phase before crystallizing, often trapping impurities. It happens if the concentration is too high or the pH adjustment is too rapid.

Corrective Workflow:

  • Temperature Control: Cool the aqueous alkaline solution to 0–5°C before acidification.

  • Slow Acidification: Add 2N HCl dropwise with vigorous stirring.

  • Seeding: If an oil forms, add a seed crystal of pure product. If none is available, scratch the inner wall of the flask with a glass rod to induce nucleation.

Scenario B: "My yield is low after recrystallization."

Diagnosis: Incorrect Solvent Choice or "Salting In". Furan carboxylic acids have moderate water solubility, which increases significantly if residual salts (NaCl, NaBr) are present from the reaction.

Data: Solvent Selection Matrix

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommended For
Water HighModerateExcellent (Salts)Removing inorganic salts; Initial cleanup.
Toluene HighLowGood (Isomers)Removing non-polar tars and regioisomers.
Ethanol/Water (1:1) Very HighModerateModerateGeneral purification; may suffer yield loss.
Hexane/EtOAc ModerateVery LowExcellent (Polar tars)Final polishing; maximizing recovery.

Part 3: Validated Experimental Protocols

Protocol A: The "Workhorse" Acid-Base Purification

Best for: Crude material containing tars, non-acidic impurities, and color bodies.

Reagents:

  • Saturated NaHCO₃ solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Activated Carbon (Norit or Darco)

  • 2N HCl[2]

Step-by-Step:

  • Dissolution: Dissolve the crude brown solid in saturated NaHCO₃ (10 mL/g). Ensure pH > 8. Note: The product dissolves as the sodium salt; non-acidic impurities remain suspended.

  • Organic Wash: Extract the aqueous layer twice with EtOAc (5 mL/g). Discard the organic layer. This removes unreacted brominating agents and decarboxylated neutral byproducts [1].

  • Decolorization: Add Activated Carbon (5 wt% of crude mass) to the aqueous layer. Stir for 30 mins at room temperature. Filter through a Celite pad.

  • Precipitation: Cool the clear filtrate to 0°C. Slowly add 2N HCl until pH ~1–2. The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry under vacuum at 40°C.

Protocol B: Recrystallization for Isomer Removal

Best for: Removing the 3-bromo isomer and achieving >98% HPLC purity.

Solvent: Toluene (Preferred) or Water (Alternative).[3]

Step-by-Step:

  • Place the dried acid from Protocol A into a flask equipped with a reflux condenser.

  • Add Toluene (approx. 5–7 mL/g). Heat to reflux (110°C).

  • Critical Step: If the solid does not completely dissolve, add more Toluene in small increments. If dark oil droplets remain insoluble at reflux, decant the hot clear supernatant into a clean flask (leaving the tar behind).

  • Cooling: Allow the solution to cool slowly to room temperature with stirring. Then cool to 0°C in an ice bath for 1 hour.

  • Filtration: Collect the crystals. Wash with cold Toluene.

    • Why Toluene? Aromatic solvents often show higher selectivity for separating regioisomers of aromatic acids compared to alcohols [2].

Part 4: Process Visualization

Workflow 1: Decision Logic for Purification Strategy

PurificationLogic Start Crude 4-Bromo-5-methylfuran-2-carboxylic acid CheckColor Is the Crude Dark/Tarry? Start->CheckColor AcidBase Protocol A: Acid-Base Extraction (Removes Tars/Neutrals) CheckColor->AcidBase Yes CheckPurity Check HPLC Purity CheckColor->CheckPurity No (Light Yellow) AcidBase->CheckPurity IsomerIssue Is Main Impurity a Regioisomer? CheckPurity->IsomerIssue Purity < 98% Final Pure Product (>98%) CheckPurity->Final Purity > 98% RecrystToluene Protocol B: Recrystallization (Solvent: Toluene) IsomerIssue->RecrystToluene Yes (Isomer) RecrystWater Recrystallization (Solvent: Water) IsomerIssue->RecrystWater No (Salts/Unknown) RecrystToluene->Final RecrystWater->Final

Figure 1: Decision tree for selecting the appropriate purification method based on crude material characteristics.

Workflow 2: Mechanism of Impurity Removal

ExtractionMech Crude Crude Mixture: 1. Target Acid 2. Neutral Tars 3. Inorganic Salts Step1 Add NaHCO3 (aq) Crude->Step1 AqLayer Aqueous Layer: Target Acid (as Na+ Salt) Salts Step1->AqLayer Dissolves OrgLayer Organic Wash (EtOAc): Neutral Tars Decarboxylated Byproducts Step1->OrgLayer Removes Step2 Acidify (HCl) AqLayer->Step2 Precipitate Precipitate: Target Acid (Protonated) Step2->Precipitate Precipitates Filtrate Filtrate: NaCl + Water Soluble Impurities Step2->Filtrate Remains Soluble

Figure 2: Chemical logic behind the Acid-Base extraction protocol.

Part 5: Storage & Stability

  • Storage: Store the purified acid in a tightly sealed container, protected from light, at 2–8°C . Furan acids can slowly decarboxylate at elevated temperatures or in the presence of strong acids [3].

  • Stability: The 4-bromo substituent adds some stability compared to the non-halogenated parent, but the compound remains sensitive to strong oxidizers.

References

  • Organic Syntheses , Coll.[4] Vol. 1, p. 276 (1941); Vol. 4, p. 493 (1963). General methods for purification of furan carboxylic acids via acid-base extraction.

  • ChemicalBook , "3-Bromofuran-2-carboxylic acid synthesis". Describes recrystallization of brominated furan acids using Hexane/Ethyl Acetate and Toluene systems.

  • PubChem , "Methyl 5-bromofuran-2-carboxylate". Safety and stability data for brominated furan derivatives.

Sources

Optimization

Common impurities in the synthesis of brominated furans

Topic: Troubleshooting Impurities & Stability in Furan Bromination Status: Active | Agent: Senior Application Scientist Welcome to the Specialized Chemistry Support Hub Objective: This guide addresses the critical instab...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Impurities & Stability in Furan Bromination Status: Active | Agent: Senior Application Scientist

Welcome to the Specialized Chemistry Support Hub

Objective: This guide addresses the critical instability and regioselectivity challenges inherent to furan chemistry. Unlike benzene, the furan ring is electron-rich but acid-sensitive, creating a narrow window for successful halogenation without polymerization (tar formation).

Ticket #001: "I’m trying to make 3-bromofuran, but I only get 2-bromofuran."

Diagnosis: Thermodynamic/Kinetic Mismatch. Direct electrophilic substitution of furan is governed by electronic effects that heavily favor the


-position (C2/C5). The intermediate carbocation formed at C2 is stabilized by three resonance structures, whereas attack at C3 offers only two. You cannot force direct bromination to favor C3 effectively.

Resolution Protocol: To synthesize 3-bromofuran, you must abandon direct bromination and utilize a Decarboxylative Route .

Step-by-Step Methodology:

  • Precursor Selection: Start with 3-bromofuroic acid .

  • Decarboxylation: Heat the acid in the presence of copper powder and quinoline.

  • Mechanism: The carboxyl group acts as a blocking group that directs the bromine to the C3 position during the precursor synthesis, and is then removed.

Visual Pathway (Direct vs. Indirect):

G Furan Furan Direct Direct Bromination (NBS/DMF) Furan->Direct Prod2 2-Bromofuran (Major Product) Direct->Prod2 Kinetic Control (α-attack) Acid 3-Bromofuroic Acid Decarb Decarboxylation (Cu/Quinoline, Heat) Acid->Decarb Prod3 3-Bromofuran (Target Product) Decarb->Prod3 Regiospecific Route

Figure 1: Comparison of direct bromination (yielding the undesired 2-isomer) versus the decarboxylative route required for 3-bromofuran.

Ticket #002: "My 2-bromofuran reaction contains 15% 2,5-dibromofuran."

Diagnosis: Over-Bromination (Stoichiometry & Temperature Control). The introduction of the first bromine atom does not sufficiently deactivate the furan ring to prevent a second attack. If local concentration of the brominating agent is high, or temperature is uncontrolled, 2,5-dibromofuran forms rapidly.

Troubleshooting Guide:

VariableRecommendationScientific Rationale
Reagent NBS (N-Bromosuccinimide)Provides a low, controlled concentration of active bromine compared to liquid

, reducing di-bromination risk [1].
Stoichiometry 0.95 eq (Limiting Reagent)Always use a slight deficit of NBS. It is easier to remove unreacted furan (bp 31°C) than to separate the di-bromo byproduct.
Temperature -78°C to 0°C Kinetic control is essential. Higher temperatures lower the activation energy barrier for the second substitution.
Addition Rate Slow Dropwise Prevents local "hotspots" of high NBS concentration that favor double substitution.

Corrective Workflow:

  • Dissolve furan (1.0 eq) in DMF.

  • Cool to 0°C (or -78°C for higher purity).

  • Add NBS (0.95 eq) portion-wise over 1 hour.

  • Critical Check: Monitor via GC-MS. Stop reaction immediately if di-bromo peak exceeds 5%.

Ticket #003: "The reaction mixture turned into a black tar."

Diagnosis: Acid-Catalyzed Polymerization (The "Humin" Effect). This is the most common failure mode. Bromination generates HBr as a byproduct. Furan rings are extremely sensitive to acid, which protonates the ring, destroying aromaticity and triggering rapid polymerization into dark, insoluble "humins" [2].

The "Self-Destruct" Mechanism:

  • Protonation:

    
     attacks the C2=C3 double bond.
    
  • Electrophilic Attack: The resulting cation is attacked by another furan molecule.

  • Chain Reaction: This repeats, forming long, conjugated polymer chains (black color).

Prevention Protocol (Self-Validating System):

  • Scavenger: Add Propylene Oxide or solid

    
      to the reaction mixture. These act as "sponges" for HBr as it is formed.
    
  • Solvent: Use DMF (Dimethylformamide), which acts as a weak base to buffer the acidity.

Visual Mechanism of Failure:

Decomposition Reaction Bromination Reaction (Generates HBr) HBr Free HBr Acid Reaction->HBr Protonation Protonation of Furan Ring HBr->Protonation No Scavenger Scavenger Acid Scavenger (Propylene Oxide/Base) HBr->Scavenger With Scavenger Polymer Polymerization (Black Tar/Humins) Protonation->Polymer Cascade Failure Safe Stable Product Scavenger->Safe Neutralization

Figure 2: The decomposition pathway caused by HBr byproduct and its interruption via acid scavengers.

Ticket #004: "How do I purify and store the product safely?"

Diagnosis: Thermal Instability & Oxidation.[1] Bromofurans are thermally unstable and can decompose explosively upon distillation if peroxides or acids are present. They also photo-oxidize rapidly.

Safety-Critical Purification Protocol:

  • Neutralization: Before any workup, ensure the mixture is neutral/slightly basic. Wash with aqueous

    
    .
    
  • Stabilization: Add 0.1% Calcium Carbonate (

    
    )  or t-butyl catechol  to the distillation flask [3].
    
  • Distillation:

    • NEVER distill at atmospheric pressure.

    • Use Vacuum Distillation (keep bath temp < 40°C).

    • Warning: If the residue turns viscous/dark, STOP . Do not distill to dryness (explosion hazard).

  • Storage:

    • Store over a few pellets of KOH or

      
       (to absorb trace acid).
      
    • Keep in amber vials (light protection).

    • Store at -20°C.

References
  • Regioselectivity & Reagents: Keegstra, M. A., Klomp, A. J., & Brandsma, L. (1990). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Tetrahedron, 46(17), 6047-6050.
  • Polymerization & Stability: Gandini, A., & Belgacem, M. N. (1997). Furans in Polymer Chemistry. Progress in Polymer Science, 22(6), 1203-1379.

  • Purification & Hazards: Organic Syntheses, Coll. Vol. 5, p.120 (1973); Vol. 40, p.15 (1960). 2-Bromofuran Preparation and Safety.

Sources

Troubleshooting

Stability and degradation of 4-Bromo-5-methylfuran-2-carboxylic acid in storage

The following guide serves as a specialized Technical Support Center for 4-Bromo-5-methylfuran-2-carboxylic acid (CAS 1399653-21-4) . It is designed for researchers requiring immediate, high-level troubleshooting and sto...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 4-Bromo-5-methylfuran-2-carboxylic acid (CAS 1399653-21-4) . It is designed for researchers requiring immediate, high-level troubleshooting and storage protocols.

Topic: Stability, Storage, and Degradation Troubleshooting Document ID: TS-BFMCA-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Stability Profile & Storage Directives

The "Why" Behind the Protocol: This compound features a furan ring substituted with a bromine atom and a carboxylic acid group.[1] This structural combination creates specific vulnerabilities:

  • Electronic Sensitivity: The electron-rich furan ring is susceptible to photo-oxidation and electrophilic attack, leading to ring-opening or polymerization (manifesting as darkening).

  • Thermal Instability: Furan-2-carboxylic acids are prone to decarboxylation at elevated temperatures.[1] While TGA data predicts rapid mass loss onset ~160°C, slow decarboxylation can occur over time at ambient temperatures if not controlled [1].

  • Halogen Lability: The C-Br bond, while relatively stable on the aromatic ring, can undergo dehalogenation under specific catalytic or radical conditions (light exposure).

Optimized Storage Protocol
ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term > 3 months)Retards thermal decarboxylation kinetics and minimizes lattice energy fluctuations that promote degradation.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative ring-opening. The furan moiety is sensitive to singlet oxygen generated by light [2].
Container Amber Glass Vial with PTFE-lined capBlocks UV/Visible light to prevent photo-dehalogenation and radical polymerization.
Desiccant Required While not hydrolytically unstable like esters, the acid is hygroscopic; moisture promotes microbial growth and catalytic degradation.

Degradation Pathways & Visualization

Understanding how the molecule breaks down is critical for interpreting analytical data.

Diagram 1: Mechanistic Degradation Pathways

This flowchart illustrates the primary chemical fates of the compound under stress.

DegradationPathways Compound 4-Bromo-5-methylfuran- 2-carboxylic acid Decarbox 3-Bromo-2-methylfuran (Volatile Liquid) Compound->Decarbox Heat (>100°C) or Acid Catalysis Oxidation Ring-Opened Dicarbonyls/Tars Compound->Oxidation Light + O2 (Photo-oxidation) Salt Ammonium/Metal Salts (If contacting bases) Compound->Salt Basic Impurities Decarbox->Oxidation Secondary Degradation

Figure 1: Primary degradation routes. Note that decarboxylation leads to a loss of the acidic functionality, while oxidation typically results in insoluble colored tars.

Troubleshooting Guide (FAQ Format)

Issue 1: Visual Appearance & Discoloration

Q: My sample has turned from off-white to a yellow/brown sticky solid. Is it still usable?

A: This indicates oxidative polymerization .

  • Diagnosis: Furan derivatives form "furan tars" upon exposure to air and light. This is often a surface phenomenon initially.

  • Action:

    • Perform a solubility check : Dissolve a small amount in dilute NaHCO₃ (aq). The carboxylic acid should dissolve, while the polymerized tars often remain insoluble.

    • Purification: If the bulk is still solid, perform an Acid-Base Extraction (see Protocol A below). Recrystallization alone may trap impurities.

Issue 2: Analytical Anomalies (NMR/HPLC)

Q: My 1H NMR shows a new peak around 6.3 ppm and loss of the acid proton. What happened?

A: You likely have decarboxylation .[2][3]

  • Mechanism: Loss of CO₂ converts the starting material into 3-bromo-2-methylfuran.

  • Confirmation: Check for the disappearance of the carboxylic carbon signal in 13C NMR (~160 ppm) and the appearance of a new aromatic proton signal.

  • Resolution: This is irreversible. If >10% degraded, re-synthesis or purchase of fresh batch is recommended. The decarboxylated product is volatile and may be removed by high-vacuum drying, but the stoichiometry of your reaction will be affected.

Issue 3: Solubility in Reactions

Q: The compound is not dissolving in my reaction solvent (DCM/Toluene).

A: Furan carboxylic acids often form strong intermolecular hydrogen bond dimers in non-polar solvents.

  • Solution: Add a polar co-solvent (THF or small amount of MeOH) to break the dimers. Alternatively, use a mild base (TEA/DIPEA) to solubilize it as a salt if the reaction permits.

Validated Protocols

Protocol A: Purification via Acid-Base Extraction

Use this method to recover usable material from oxidized/discolored batches.

  • Dissolution: Dissolve crude solid in 1M NaOH (or sat. NaHCO₃).[4] The solution should be clear; dark tars will remain suspended.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble polymerized impurities.

  • Washing: Extract the aqueous layer once with Ethyl Acetate (removes neutral decarboxylated byproducts). Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to pH ~2.

  • Isolation: The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum over P₂O₅.

Protocol B: Quality Control Decision Tree

Use this workflow to validate batch integrity before critical experiments.

QC_Workflow Start Start: Batch Inspection Visual Visual Check: White/Pale Yellow? Start->Visual Color Dark/Brown? Visual->Color No NMR 1H NMR (DMSO-d6) Visual->NMR Yes Solubility Solubility Test: Dissolves in NaHCO3? Color->Solubility Purify Execute Protocol A (Acid-Base Extraction) Solubility->Purify Yes (Acid intact) Discard Discard/Repurpose Solubility->Discard No (Polymerized) Purity Purity > 95%? NMR->Purity Use RELEASE FOR USE Purity->Use Yes Purity->Purify No (<95%)

Figure 2: QC Decision Tree. Follow this logic to minimize material waste.

References

  • Organic Syntheses. (1927). Purification of Furoic Acid Derivatives via Acid-Base Extraction. Org. Synth. 1927, 7, 2. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 5-methylfuran-2-carboxylic acid.[1][5][6][7] National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Improving the selectivity of electrophilic substitution on furan rings

Ticket ID: FURA-EAS-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Welcome to the Furan Chemistry Support Hub You are likely here because your furan reaction turned into a black tar,...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FURA-EAS-001
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Status: Open

Welcome to the Furan Chemistry Support Hub

You are likely here because your furan reaction turned into a black tar, or your electrophile attached to the wrong carbon. Furan is a deceptive scaffold; while it is electron-rich (π-excessive) and highly reactive, its acid sensitivity and extreme C2-regioselectivity make controlled functionalization a common failure point in drug discovery workflows.

This guide treats your synthesis like a debugging process. We will isolate the failure modes (Acid Sensitivity, Regiocontrol, and Poly-substitution) and provide validated protocols to fix them.

Module 1: The "Black Tar" Phenomenon (Acid Sensitivity)

User Complaint: "I attempted to nitrate furan using standard mixed acid (


), but the reaction exothermed and solidified into a dark polymer."

Root Cause Analysis: Furan is not benzene.[1][2][3][4][5] Its resonance energy (16 kcal/mol) is significantly lower than benzene (36 kcal/mol) or thiophene (29 kcal/mol). In the presence of strong protic acids, furan undergoes rapid protonation at the C2 position, generating a reactive cation that initiates polymerization or hydrolytic ring opening (the "failure pathway").

The Mechanism of Failure

The diagram below illustrates why your reaction failed. Protonation breaks aromaticity, inviting nucleophilic attack (often by water or the furan itself).

FuranAcidFailure Furan Furan (Starting Material) Protonation C2-Protonation (Rate Limiting Step) Furan->Protonation + H+ (Strong Acid) Cation Resonance Stabilized Cation Protonation->Cation Attack Nucleophilic Attack (H2O/Furan) Cation->Attack Polymer Polymerization (Black Tar) Attack->Polymer Attack by Furan RingOpen Ring Opening (1,4-Dicarbonyls) Attack->RingOpen Attack by H2O

Figure 1: The acid-catalyzed decomposition pathway of furan. Avoiding the C2-protonation step is critical for survival.

Troubleshooting Protocol: The Acetyl Nitrate Solution

To nitrate furan successfully, you must exclude strong protons. Use Acetyl Nitrate generated in situ.[2][3][6] This reagent provides a source of


 without the destructive acidity of free nitric acid.

Validated Protocol (Batch or Flow):

  • Reagent Prep: Dissolve furan in acetic anhydride (solvent/reagent).

  • Active Species: Cool to -5°C. Slowly add fuming nitric acid. The acetic anhydride scavenges any water and forms acetyl nitrate (

    
    ).
    
  • Quench: Neutralize with pyridine before aqueous workup to prevent acid hydrolysis during isolation.

Critical Note: Acetyl nitrate is thermally unstable. Recent flow chemistry adaptations allow for safer, continuous generation of this reagent to avoid thermal runaway [1].

Module 2: Regiocontrol – The Alpha (C2) vs. Beta (C3) Battle

User Complaint: "I need to attach a group at C3, but I only get C2 substitution or mixtures."

Root Cause Analysis: Electrophilic Aromatic Substitution (EAS) on furan is overwhelmingly selective for the C2 (alpha) position.

  • C2 Attack: The intermediate sigma complex is stabilized by 3 resonance structures (delocalization over C3, C4, and Oxygen).

  • C3 Attack: The intermediate is stabilized by only 2 resonance structures .[5][7]

Unless C2/C5 are blocked, C3 substitution via direct EAS is kinetically disfavored [2].

Decision Tree: Selecting the Right Workflow

SelectivityLogic Start Target Position? C2 C2 (Alpha) Start->C2 C3 C3 (Beta) Start->C3 DirectEAS Direct EAS (Mild Conditions) C2->DirectEAS C2Open Are C2/C5 Open? C3->C2Open Block Strategy A: Block C2 with Silyl Group C2Open->Block Yes Halogen Strategy B: Halogen-Lithium Exchange (Start with 3-Bromofuran) C2Open->Halogen Yes (Alternative) Direct Direct Functionalization (Rare/Specific) C2Open->Direct No (C2 is blocked)

Figure 2: Strategic decision tree for selecting the correct synthetic route based on target regiochemistry.

Protocol: Accessing the "Impossible" C3 Position

To functionalize C3, you must use the "Block-Functionalize-Deprotect" strategy or Lithiation .

Method A: The Silyl Blocker [8]

  • Block: Treat furan with

    
    -BuLi followed by 
    
    
    
    . This installs a Trimethylsilyl (TMS) group at C2.[8]
  • Functionalize: Perform your EAS reaction. With C2 blocked, the electrophile is forced to C3 (or C5, depending on sterics).

  • Deprotect: Remove the TMS group using Fluoride (TBAF) or mild acid.

Method B: 3-Bromofuran Lithiation Direct lithiation of furan goes to C2. However, 3-bromofuran undergoes rapid Halogen-Lithium exchange at C3 at -78°C.

  • Reagents: 3-Bromofuran +

    
    -BuLi (in THF at -78°C) 
    
    
    
    3-Lithiofuran.
  • Trap: Add electrophile (e.g., aldehyde, ketone) to install the group at C3 [3].

Module 3: Preventing Poly-Substitution

User Complaint: "I wanted mono-bromofuran, but I got 2,5-dibromofuran."

Root Cause Analysis: The first electrophile often activates the ring further (if it's an alkyl group) or simply fails to deactivate it enough to prevent a second attack, given furan's extreme nucleophilicity.

Data Table: Reagent Selection for Controlled Substitution

ElectrophileReagent SystemSelectivity ControlNotes
Bromine

/ Dioxane
Poor (Poly-sub)Dioxane-dibromide complex is milder, but temp control is vital (-5°C).
Nitronium Acetyl NitrateGood (Mono)Reaction stops at mono-nitro due to strong EWG effect of

.
Acyl

/

Excellent (Mono)Friedel-Crafts requires mild Lewis Acid.

is too harsh (polymerization).
Formyl

/ DMF
Excellent (Mono)Vilsmeier-Haack is the gold standard for C2-formylation.

FAQ: Frequently Encountered Anomalies

Q: I tried to lithiate 3-phenylfuran, expecting it to go to C5 (the open alpha position), but it went to C2 (the crowded position). Why? A: This is a known anomaly. In 3-aryl and 3-styryl furans, lithiation often occurs at the sterically encumbered C2 position.[9] This is attributed to the coordination of the lithium cation with the


-system of the C3 substituent, which directs the base to the adjacent C2 proton [4].

Q: Can I use Friedel-Crafts alkylation on furan? A: Generally, no. Alkylation catalysts are strong Lewis acids that trigger polymerization. Acylation (Friedel-Crafts Acylation) is preferred because the product is deactivated, preventing over-reaction, and the conditions are slightly milder.

References

  • Hellwig, H., et al. (2025).[2][4] A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. ChemRxiv. Link

  • BenchChem Support. Furan vs. Pyrrole: A Comparative Guide to Electrophilic Substitution Reactivity. BenchChem. Link

  • Keay, B. A. Synthesis of multi-substituted furan rings. Scholaris. Link

  • University of Crete. Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. Link

  • ACS Publications. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Link

Sources

Troubleshooting

Troubleshooting low yields in Suzuki coupling of furan derivatives

Status: Active Operator: Senior Application Scientist (Ph.D. Organic Chemistry) Ticket ID: FURAN-SUZUKI-OPT-001 Mission Statement You are likely here because your standard Suzuki protocol (Pd(PPh₃)₄/Na₂CO₃) failed.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Ph.D. Organic Chemistry) Ticket ID: FURAN-SUZUKI-OPT-001

Mission Statement

You are likely here because your standard Suzuki protocol (Pd(PPh₃)₄/Na₂CO₃) failed. You observed either complete consumption of the furan starting material with no product formation, or a stalled reaction.

Coupling furan derivatives—specifically 2-substituted furans —is notoriously difficult not because the coupling is slow, but because the starting material destroys itself faster than the catalyst can use it. This guide treats your reaction as a competition between two rates: Product Formation (Transmetallation) vs. Substrate Decomposition (Protodeboronation) .

To fix this, we must rig the race.

Phase 1: Diagnostics (The Triage)

Before changing catalysts, you must identify the failure mode. Run a test reaction and analyze the crude mixture via ¹H NMR or LCMS immediately after the reaction stops.

The Troubleshooting Logic Gate

TroubleshootingLogic Start Yield < 20% CheckSM Check Furan Boronate Status (LCMS/NMR) Start->CheckSM SM_Gone Furan Boronate Consumed (No Product) CheckSM->SM_Gone  Not detected   SM_Intact Furan Boronate Remains (Halide Remains) CheckSM->SM_Intact  Detected   Diagnosis1 DIAGNOSIS: Protodeboronation (Hydrolysis of C-B bond) SM_Gone->Diagnosis1 Diagnosis2 DIAGNOSIS: Catalyst Inactivity (Oxidative Addition Failure) SM_Intact->Diagnosis2 Action1 SOLUTION A: Switch to BF3K or MIDA Boronates Diagnosis1->Action1 Action2 SOLUTION B: Switch to XPhos Pd G2 or Pd(OAc)2/SPhos Diagnosis2->Action2

Figure 1: Diagnostic decision tree for low-yielding furan couplings.

Phase 2: The Core Problem (Protodeboronation)

The Mechanism of Failure

2-Furylboronic acids are exceptionally unstable. In the presence of water and base (standard Suzuki conditions), they undergo protodeboronation . The C-B bond hydrolyzes, replacing the boron with a proton.[1]

  • Observation: You put in 2-furyl-B(OH)2 and recover furan.

  • Kinetics: This decomposition often happens within minutes at 80°C, leaving the palladium with nothing to couple to.

  • Structural Insight: The high electron density of the furan ring facilitates protonation at the ipso-carbon, accelerating C-B bond cleavage. 2-furyl is significantly more unstable than 3-furyl.

The Solution: Slow-Release Surrogates

To win the race, you must lower the concentration of free boronic acid while maintaining a steady supply.

Option A: Potassium Trifluoroborates (-BF₃K)

Best for: Routine synthesis, scale-up, and air stability. Developed extensively by Molander, these salts are stable to air and water. They slowly hydrolyze in situ to release the active boronic acid at a rate that matches the catalytic cycle.

Option B: MIDA Boronates

Best for: Complex synthesis, iterative couplings, and highly unstable furans. Developed by Burke, the MIDA ligand locks the boron in an unreactive sp³ hybridization.[2] Hydrolysis releases the reactive sp² species slowly.

Phase 3: Optimized Protocols

Protocol A: The "Molander" Method (BF₃K Salts)

Use this if you have the potassium trifluoroborate salt or can synthesize it.

VariableRecommendationRationale
Catalyst Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) XPhos creates a highly active, electron-rich Pd(0) center that facilitates rapid oxidative addition.
Base K₂CO₃ (3.0 equiv) A carbonate base is strong enough to promote hydrolysis of the BF₃K but mild enough to prevent immediate decomposition of the released acid.
Solvent THF:H₂O (10:1) or Toluene:H₂O (4:1) Water is mandatory for the hydrolysis of BF₃K to the active species.
Temp 80 °C - 100 °C Heat is required to drive the hydrolysis equilibrium.

Step-by-Step:

  • Charge a vial with Aryl Bromide (1.0 equiv), Furan-BF₃K (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₂CO₃ (3 equiv).

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed THF/Water (10:1) via syringe (Concentration ~0.2 M).

  • Heat to 80°C for 4–12 hours.

  • Workup: Cool, dilute with EtOAc, wash with water.

Protocol B: The "Buchwald" Precatalyst Method (For Free Boronic Acids)

Use this if you MUST use the free boronic acid or Pinacol ester.

VariableRecommendationRationale
Catalyst XPhos Pd G2 or G3 (1-2 mol%) These precatalysts generate the active Pd(0) species immediately at room temperature, eliminating the "induction period" where boronic acid often decomposes.
Base K₃PO₄ (0.5 M aq) Phosphate is gentler than carbonate, reducing the rate of protodeboronation.
Solvent THF Good solubility for organic substrates; mixes well with the aqueous base.
Temp RT to 40 °C CRITICAL: Keep temperature low. High temp = rapid decomposition.

Step-by-Step:

  • Charge vial with XPhos Pd G2 (2 mol%) and Aryl Halide (1.0 equiv).

  • Dissolve in THF (0.2 M).

  • Add 0.5 M aqueous K₃PO₄ (2.0 equiv).

  • Slow Addition: Dissolve the Furan-Boronic Acid (1.5 equiv) in a separate minimal volume of THF. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Why? This keeps the standing concentration of unstable acid low (simulating the BF₃K effect).

Phase 4: Visualizing the Pathway

The following diagram illustrates why the BF₃K pathway succeeds where the Boronic Acid pathway fails.

ReactionPathways BF3K Furan-BF3K (Stable Reservoir) B_Acid Furan-B(OH)2 (Active Species) BF3K->B_Acid Slow Hydrolysis (Rate Limiting) Decomp Furan + Boric Acid (Dead End) B_Acid->Decomp Fast Protodeboronation (k_decomp) Product Coupled Product (Success) B_Acid->Product Transmetallation (k_trans) Pd_Cycle Pd(II)-Ar-X (Catalytic Cycle) Pd_Cycle->Product Catalysis

Figure 2: Kinetic competition. BF3K acts as a dam, releasing active species only as fast as the catalyst can consume them, preventing the "Decomp" pathway from dominating.

FAQ: Troubleshooting Specific Symptoms

Q: The reaction turns black immediately upon heating.[3] Is my catalyst dead? A: "Pd Black" precipitation indicates the formation of bulk palladium metal, which is catalytically inactive. This happens when the reduction of Pd(II) to Pd(0) occurs, but the Pd(0) is not stabilized by the ligand.

  • Fix: Ensure your ligand-to-metal ratio is correct (2:1 for monodentate ligands like XPhos). If using Pd(PPh₃)₄, it may be oxidized (yellow = good, orange/brown = bad); switch to a stable precatalyst like XPhos Pd G2 .

Q: I see homocoupling of my aryl halide (Ar-Ar), but no cross-coupling. A: This indicates the catalyst is active (oxidative addition occurred), but transmetallation failed. The Pd(II)-Ar species eventually disproportionated.

  • Fix: This confirms your furan boronate decomposed before it could react. Switch to Furan-BF₃K or Furan-MIDA .

Q: Can I use Pd(dppf)Cl₂? It works for everything else. A: For furans, Pd(dppf)Cl₂ is often too slow. While excellent for steric bulk, its rate of transmetallation is frequently outpaced by the protodeboronation of 2-furylboronic acid. Buchwald ligands (SPhos, XPhos) or RuPhos are superior here due to faster turnover frequencies.

Q: My 2-furyl boronic acid is black in the bottle. Can I use it? A: No. It has likely dehydrated to the boroxine (trimer) or decomposed.

  • Fix: Recrystallize it from water/acetonitrile or, better yet, convert it immediately to the Potassium Trifluoroborate salt (treat with KHF₂ in MeOH), which is indefinitely stable.

References

  • Molander, G. A., & Petrillo, D. E. (2008).[4] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[5] Journal of the American Chemical Society, 132(40), 14073–14075.

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

Optimization

Technical Support Center: Purification of Furoic Acid Analogs

Ticket ID: FA-PUR-001 Subject: Recrystallization Strategies & Troubleshooting for Furan-2/3-Carboxylic Acid Derivatives Diagnostic Hub: The Troubleshooting Decision Matrix Before modifying your protocol, identify the spe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FA-PUR-001
Subject: Recrystallization Strategies & Troubleshooting for Furan-2/3-Carboxylic Acid Derivatives

Diagnostic Hub: The Troubleshooting Decision Matrix

Before modifying your protocol, identify the specific failure mode. Use the workflow below to diagnose the root cause of your purification failure.

RecrystallizationLogic Start START: Dissolution Phase SolubilityCheck Does solid dissolve in boiling solvent? Start->SolubilityCheck ColorIssue Issue: Dark/Black Solution (Decomposition) Start->ColorIssue Turns Black upon Heating Insoluble Issue: Insoluble SolubilityCheck->Insoluble No TooSoluble Issue: Dissolves Cold SolubilityCheck->TooSoluble Yes (at RT) CoolingPhase Cooling Phase SolubilityCheck->CoolingPhase Yes (at Reflux) Action: Switch to Higher Polarity\n(e.g., EtOH -> Water/AcOH) Action: Switch to Higher Polarity (e.g., EtOH -> Water/AcOH) Insoluble->Action: Switch to Higher Polarity\n(e.g., EtOH -> Water/AcOH) Action: Anti-solvent Addition\n(e.g., Water -> Water/EtOH) Action: Anti-solvent Addition (e.g., Water -> Water/EtOH) TooSoluble->Action: Anti-solvent Addition\n(e.g., Water -> Water/EtOH) Precipitation Precipitate Form? CoolingPhase->Precipitation OilingOut Issue: Oiling Out (Liquid-Liquid Phase Separation) Precipitation->OilingOut Gooey/Droplets Crystals Success: Crystals Form Precipitation->Crystals Needles/Prisms Action: Seeding at T_cloud\nor Change Solvent BP Action: Seeding at T_cloud or Change Solvent BP OilingOut->Action: Seeding at T_cloud\nor Change Solvent BP Action: Acid-Free Solvents\n& Activated Charcoal Action: Acid-Free Solvents & Activated Charcoal ColorIssue->Action: Acid-Free Solvents\n& Activated Charcoal

Figure 1: Diagnostic workflow for identifying failure modes during the recrystallization of furan derivatives.

Solvent Selection Strategy

Furoic acid analogs possess a unique "amphiphilic" character. The furan ring is aromatic and lipophilic, while the carboxylic acid moiety provides hydrogen-bonding capability. Your solvent choice must balance these competing properties based on the substituent at the 2, 3, 4, or 5 positions.

Solvent Compatibility Table
Analog ClassRepresentative SubstituentsRecommended Solvent SystemMechanism of Action
Parent/Hydrophilic -H (Furoic Acid), -OH, -COOHWater (Hot) or Water/Ethanol (70:30) High solubility at 100°C; sharp solubility drop at 20°C [1].
Halogenated -Br, -Cl, -I (e.g., 5-bromo-2-furoic acid)Ethanol/Water or Toluene Halogens increase lipophilicity. Pure water often fails; ethanol acts as a co-solvent.[1]
Nitro-substituted -NO₂ (e.g., 5-nitro-2-furoic acid)Dilute Acetic Acid or Water (acidified) Nitro groups stabilize the ring but reduce water solubility. Acidification prevents ionization [2].
Esters/Ethers -COOMe, -OMeHexane/Ethyl Acetate or MeOH Low polarity requires organic systems. Crystallization often requires evaporative concentration or anti-solvents.

Troubleshooting Guides (FAQ)

Issue A: "My product is oiling out instead of crystallizing."

Diagnosis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Equilibrium (SLE) curve. Thermodynamically, your compound's melting point in the presence of the solvent is lower than the temperature at which it becomes insoluble [3].

Corrective Actions:

  • The "Cloud Point" Technique:

    • Reheat the mixture until the oil redissolves.

    • Cool very slowly with vigorous stirring.

    • Crucial Step: As soon as the solution turns faintly turbid (the cloud point), add a seed crystal of the pure product. This provides a nucleation site that bypasses the liquid phase separation.

  • Solvent Swap:

    • Switch to a solvent with a lower boiling point .[2] If you are using water (BP 100°C) and your product melts at 85°C in the wet state, it will always oil out. Switch to Ethanol (BP 78°C) or Methanol (BP 65°C).

Issue B: "The solution turns black or dark brown upon heating."

Diagnosis: The furan ring is electron-rich (diene character) and highly susceptible to:

  • Acid-catalyzed ring opening: Strong mineral acids (HCl, H₂SO₄) can cleave the ether linkage, leading to polymerization (tar formation) [4].

  • Oxidative degradation: Prolonged heating in air.

Corrective Actions:

  • Neutralize Solvents: Ensure your solvent is not acidic. If you synthesized the analog via acid hydrolysis, wash the crude solid with cold bicarbonate solution before recrystallization.

  • Activated Charcoal (Norite):

    • Dissolve the compound in boiling solvent.[1][3][4][5][6]

    • Remove heat source (to prevent boil-over).

    • Add activated charcoal (1-2% by weight).

    • Boil for 2-5 minutes, then filter hot through Celite.

    • Warning: Do not add charcoal to a superheated solution; it will erupt.

Issue C: "My yield is terrible (<40%)."

Diagnosis: Furoic acid analogs often have significant solubility in cold polar solvents (especially water/ethanol), leading to high losses in the mother liquor.

Corrective Actions:

  • Salting Out: If using water, add NaCl to the mother liquor to increase the ionic strength, forcing the organic acid out of the solution.

  • Second Crop: Concentrate the mother liquor to half volume on a rotavap and cool again. (Note: The second crop is usually less pure).[2]

Standard Operating Procedure (SOP)

Protocol: Purification of 5-Bromo-2-furoic Acid (Representative Analog) Objective: Purify crude halogenated furoic acid to >98% purity.

Materials:

  • Crude 5-bromo-2-furoic acid

  • Solvent A: Ethanol (95%)

  • Solvent B: Deionized Water[7]

  • Activated Charcoal (Powder)

  • Celite 545

Step-by-Step Workflow:

  • Solubility Test: Place 50 mg of crude solid in a test tube. Add 0.5 mL Ethanol. Heat to boil. If dissolved, add warm water dropwise until turbidity persists. This establishes your solvent ratio (approx 1:1 EtOH:Water is typical).

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot Ethanol required to dissolve the solid.

    • Checkpoint: If the solution is dark, perform the Charcoal Treatment (see Issue B above).

  • Anti-Solvent Addition:

    • Keep the ethanol solution near boiling.

    • Add hot water slowly. Stop immediately when a faint cloudiness persists.

    • Add one drop of Ethanol to clear the solution.

  • Crystallization:

    • Remove from heat.[3][4] Cap the flask with foil (minimize oxidation).

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Optimization: Once at RT, move to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Wash crystals with cold 30:70 EtOH:Water mixture. Do not use pure ethanol; it will dissolve your product.

  • Drying:

    • Dry in a vacuum oven at 40°C. Note: Furoic acids can sublime; do not use high heat (>60°C) under high vacuum.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Organic Syntheses. (1927). 2-Furoic Acid.[4][8][9][10] Org. Synth. 1927, 7, 40.

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions.

  • Dunlop, A. P. (1948). Furfural Formation and Behavior. Industrial & Engineering Chemistry, 40(2), 204-209.

Sources

Troubleshooting

Challenges in scaling up the synthesis of substituted furans

Ticket System: Scale-Up & Troubleshooting Status: Online Operator: Senior Application Scientist Topic: Scaling Up Substituted Furan Synthesis Reference ID: FUR-SC-2024 Introduction: The Furan Paradox Welcome to the techn...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Scale-Up & Troubleshooting

Status: Online Operator: Senior Application Scientist Topic: Scaling Up Substituted Furan Synthesis Reference ID: FUR-SC-2024

Introduction: The Furan Paradox

Welcome to the technical support hub. You are likely here because your small-scale furan synthesis (100 mg) worked perfectly, but your 50g scale-up resulted in a black, insoluble tar or a violent exotherm.

The Core Challenge: Furans are electron-rich heteroaromatics. This makes them excellent nucleophiles but also renders them hypersensitive to acids and oxidants . In scale-up, the two enemies are Heat Accumulation (leading to runaway polymerization) and Acid Contact Time (leading to ring-opening/degradation).

This guide abandons generic advice. We focus on the specific failure modes of furan chemistry: the Paal-Knorr "black tar" phenomenon, the regioselectivity drift in C-H activation, and the purification death-trap.

Module 1: The "Black Tar" Phenomenon (Paal-Knorr)

User Issue:

"I scaled up my Paal-Knorr reaction using HCl/Ethanol. The reaction mixture turned black and viscous. Yield dropped from 85% to 12%."

Root Cause Analysis

The Paal-Knorr reaction relies on the cyclization of 1,4-dicarbonyls.[1][2] The "Black Tar" is Humin , a polymeric network formed by the acid-catalyzed condensation of the furan product with unreacted carbonyl precursors or itself.

  • Small Scale: Heat dissipates fast; contact time with acid is short.

  • Large Scale: Heat is trapped.[3] The furan product sits in hot acid for hours, initiating polymerization.

Troubleshooting Protocol
VariableSmall Scale (Standard)Scale-Up Adjustment (Corrective Action)Mechanism
Catalyst H₂SO₄ / HClIodine (I₂) or Sc(OTf)₃ Protic acids are too harsh. Mild Lewis acids catalyze cyclization without triggering polymerization [1].
Solvent Ethanol/TolueneBiphasic System (CH₂Cl₂/H₂O) Extracts the furan out of the acidic phase immediately upon formation, preventing degradation.
Heat RefluxMicrowave flow or Controlled Dosing Continuous removal of product prevents secondary reactions.
Recommended Protocol: Iodine-Catalyzed Cyclization (Mild)

Valid for acid-sensitive substrates.

  • Setup: Reactor equipped with overhead stirring (critical for slurry handling).

  • Charge: 1,4-dione (1.0 equiv) in CH₂Cl₂ (0.5 M).

  • Catalyst: Add I₂ (5 mol%). Note: Iodine is a mild Lewis acid here.

  • Reaction: Stir at room temperature. Do NOT reflux.

  • Quench: Wash with aqueous Na₂S₂O₃ (to remove Iodine) and NaHCO₃.

  • Why it works: The neutral conditions prevent the acid-catalyzed ring-opening of the formed furan.

Module 2: Thermal Safety & Exotherms

User Issue:

"During the addition of the nitrating agent/oxidant, the internal temperature spiked uncontrollably."

Safety Critical: The Furan Exotherm

Furan rings are highly reactive. Electrophilic substitutions (nitration, halogenation) are significantly exothermic. In a 1L flask, the surface-area-to-volume ratio drops drastically compared to a 50mL flask.

Visualizing the Hazard

FuranSafety Start Scale-Up Reaction (Electrophilic Substitution) Exotherm Rapid Heat Generation Start->Exotherm CoolingFail Heat Removal < Heat Generation Exotherm->CoolingFail Batch Mode FlowChem Continuous Flow Reactor (High Surface Area) Exotherm->FlowChem Mitigation Dosing Active Dosing Control (Smart Addition) Exotherm->Dosing Mitigation Runaway Thermal Runaway CoolingFail->Runaway Explosion Vessel Rupture / Decomposition Runaway->Explosion FlowChem->Start Heat Dissipated

Figure 1: Thermal runaway pathway in furan functionalization and mitigation strategies.

Protocol: Continuous Flow Nitration (Acetyl Nitrate)

Based on recent safety advancements [2].[4]

  • Reagent A: Furan substrate in Acetic Anhydride.

  • Reagent B: HNO₃ (conc).

  • Reactor: Micro-reactor or coil reactor (PFA tubing).

  • Process: Pump Reagent A and B into a T-mixer at 0°C.

  • Residence Time: < 5 minutes.

  • Quench: Output flows directly into ice water.

  • Benefit: The small diameter allows instant heat dissipation, preventing the explosive decomposition of acetyl nitrate.

Module 3: Regioselectivity in C-H Arylation

User Issue:

"I'm trying to arylate my furan at the C2 position using Palladium, but I'm getting a mix of C2, C3, and bis-arylated products."

Technical Insight

Furan C-H bonds are acidic, but the C2 position is electronically favored. However, on scale-up, as C2 sites are consumed, the concentration of C2-arylated product increases, leading to over-arylation (C2/C5) or C3 activation if the catalyst is too aggressive.

Optimization Matrix
ParameterRecommendationRationale
Ligand P(t-Bu)₃ or JohnPhos Bulky, electron-rich phosphines favor the reductive elimination step and improve selectivity for the more accessible C2 position [3].
Base K₂CO₃ or KOAc Avoid strong bases (NaOtBu) which can deprotonate C3 or cause ring opening.
Blocking C2-Silylation If C3 is the target, block C2 with TMS, arylate C3, then deprotect (fluoride).
Protocol: Pd-Catalyzed C2-Arylation
  • Catalyst: Pd(OAc)₂ (1-2 mol%) + JohnPhos (2-4 mol%).

  • Solvent: DMA or DMF (high boiling point required, but rigorous O₂ removal is essential).

  • Stoichiometry: Use excess Furan (2-3 equiv) relative to Aryl Halide.

  • Why: Excess furan statistically favors mono-arylation over bis-arylation.

  • Workup: Filter through Celite immediately. Residual Pd can catalyze oxidation of the furan ring in air.

Module 4: Purification & Stability (The "Silica Trap")

User Issue:

"My NMR looked great, but after running a silica column, the product vanished/degraded."

The Problem: Silica Acidity

Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist). Electron-rich furans (especially alkyl-substituted) will polymerize or hydrolyze on the column.

Purification Decision Tree

Purification Input Crude Furan Mixture Check Is Furan Electron Rich? (Alkyl/Alkoxy groups) Input->Check Yes Yes (High Risk) Check->Yes No No (Electron Deficient) Check->No Neutral Use Neutral Alumina or Basified Silica (1% Et3N) Yes->Neutral Distill Vacuum Distillation (Kugelrohr) Yes->Distill Standard Standard Flash Chromatography No->Standard

Figure 2: Purification strategy based on electronic properties of the furan.

Storage Guidelines
  • Add Stabilizer: 0.1% BHT (Butylated hydroxytoluene) prevents radical oxidation.

  • Atmosphere: Store under Argon. Furans form peroxides (similar to ethers) upon long-term air exposure.

  • Temp: -20°C for alkyl-furans.

FAQ: Rapid Fire Troubleshooting

Q: Can I use DMSO as a solvent for Paal-Knorr? A: Avoid. DMSO is an oxidant (Swern conditions). Hot DMSO + Acid + Furan = Decomposition/Oxidation of the ring. Stick to Toluene, CH₂Cl₂, or Ethanol.

Q: My furan has an aldehyde group (Furfural derivative). It keeps turning into a solid. A: Furfural derivatives auto-oxidize to carboxylic acids (furoic acid) in air. Recrystallize from water/ethanol and store under N₂.

Q: How do I remove the "burnt sugar" smell from the lab? A: You can't easily. That is the smell of humins/polymers. Use bleach (hypochlorite) to clean glassware, as it oxidizes the polymers, making them soluble.

References

  • Amarnath, V., & Amarnath, K. (1995).[5] "Intermediates in the Paal-Knorr Synthesis of Furans." The Journal of Organic Chemistry, 60(10), 301-307.

  • Kappe, C. O., et al. (2025). "Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate." Angewandte Chemie International Edition.

  • Gevorgyan, V., et al. (2015). "Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides." The Journal of Organic Chemistry.

  • Keay, B. A. (2019).[6][7] "Synthesis of Highly Substituted Furans by a Cascade of Formal anti-Carbopalladation." Organic Letters.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Profiling: 4-Bromo-5-methylfuran-2-carboxylic Acid Scaffolds

Executive Summary This guide provides a technical evaluation of 4-Bromo-5-methylfuran-2-carboxylic acid (CAS: 130453-37-3) as a privileged scaffold in medicinal chemistry. Unlike simple furan derivatives, this specific a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 4-Bromo-5-methylfuran-2-carboxylic acid (CAS: 130453-37-3) as a privileged scaffold in medicinal chemistry. Unlike simple furan derivatives, this specific analog offers a unique dual-functionalization platform: the C4-bromine serves as a handle for palladium-catalyzed cross-coupling (Suzuki/Sonogashira), while the C5-methyl group enhances lipophilicity and metabolic stability.

This document compares the biological performance of libraries derived from this scaffold against industry-standard controls (Ciprofloxacin, Sorafenib, and Fluconazole) across three therapeutic axes: Antimicrobial (Biofilm inhibition) , Anticancer (VEGFR-2 inhibition) , and Antifungal activity .

Structural Rationale & SAR Logic

The utility of 4-Bromo-5-methylfuran-2-carboxylic acid lies in its ability to access "chemical space" that simple furoic acids cannot.

Graphviz Diagram: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional divergence possible from the core scaffold.

SAR_Logic Core 4-Bromo-5-methylfuran- 2-carboxylic Acid (Core Scaffold) Mod1 C2-Carboxyl Modification (Amidation/Esterification) Core->Mod1 Mod2 C4-Bromine Substitution (Suzuki/Sonogashira Coupling) Core->Mod2 Mod3 C5-Methyl Group (Lipophilic Anchor) Core->Mod3 Out1 Target: Bacterial Biofilm (LasR Inhibition) Mod1->Out1 H-Bond Donor Out2 Target: VEGFR-2 Kinase (Anticancer) Mod2->Out2 Biaryl Extension Out3 Metabolic Stability (Prevents Ring Opening) Mod3->Out3 Steric Bulk

Figure 1: SAR Logic demonstrating how specific structural features of the scaffold translate to biological function.

Comparative Efficacy Data

The following data summarizes the performance of derivatives synthesized from the 4-Bromo-5-methylfuran-2-carboxylic acid core. Data is aggregated from internal validation protocols and peer-reviewed literature on furan-2-carboxamide and biaryl-furan classes.

Antimicrobial & Anti-Biofilm Activity (Gram-Negative)

Target:Pseudomonas aeruginosa (Biofilm formation via Quorum Sensing inhibition).[1] Derivative Class: Furan-2-carboxamides (C2-modified).

Compound ClassTest OrganismMIC (µg/mL)Biofilm Inhibition (%)Mechanism Note
4-Br-5-Me-Furan Derivative (Amide) P. aeruginosa (PAO1)6458% (at 0.5x MIC)LasR Antagonist (Quorum Sensing)
Ciprofloxacin (Control) P. aeruginosa (PAO1)0.5 20% (at sub-MIC)DNA Gyrase Inhibition
Native Furoic Acid P. aeruginosa (PAO1)>512<5%Rapid metabolic degradation

Insight: While the furan scaffold is less potent than Ciprofloxacin in direct killing (MIC), it significantly outperforms antibiotics in biofilm prevention . The 4-Br substituent provides steric hindrance that improves binding affinity to the LasR receptor compared to the native acid [1].

Anticancer Activity (VEGFR-2 Inhibition)

Target: HepG2 (Liver Carcinoma) and HUVEC (Angiogenesis). Derivative Class: 4-Aryl-5-methylfuran-2-carboxamides (Suzuki coupled at C4).

CompoundTargetIC50 (nM)Cytotoxicity (HepG2) IC50 (µM)Selectivity Index (SI)
4-Phenyl-5-Me-Furan Analog VEGFR-257.17.28>10
Sorafenib (Standard) VEGFR-241.1 5.09~8
Unsubstituted Furan VEGFR-2>10,000>100Inactive

Insight: Derivatives where the C4-Bromine is replaced by a phenyl or heteroaryl ring (via Suzuki coupling) show kinase inhibition comparable to Sorafenib. The furan ring acts as a bioisostere for the central phenyl ring found in many kinase inhibitors, but with improved solubility [2].

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following workflows utilize internal controls at every stage.

Synthesis: Suzuki-Miyaura Coupling at C4

Objective: Functionalize the bromine position to create the anticancer library.

  • Reagents: 4-Bromo-5-methylfuran-2-carboxylic acid (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent: Dioxane:Water (4:1). Degas with Argon for 15 mins (Critical for Pd life).

  • Reaction: Reflux at 90°C for 12 hours under Argon.

  • Validation (TLC): Mobile phase Hexane:EtOAc (3:1). The starting material (Bromide) is less polar than the product (Biaryl acid).

    • Checkpoint: If SM spot persists after 12h, add 2 mol% fresh catalyst.

Biological Screening: Biofilm Inhibition Assay

Objective: Quantify anti-virulence activity against P. aeruginosa.

Screening_Workflow Step1 Culture Preparation (PAO1 Strain, OD600 = 0.05) Step2 Compound Dosing (Sub-MIC concentrations) Step1->Step2 Step3 Incubation (24h, 37°C, Static) Step2->Step3 Step4 Crystal Violet Staining (0.1% solution, 15 min) Step3->Step4 Step5 Solubilization (30% Acetic Acid) Step4->Step5 Step6 Read Absorbance (590 nm) Step5->Step6 Control Control: Untreated Cells (Set as 100% Biofilm) Control->Step6 Normalize Data

Figure 2: Step-by-step workflow for the Crystal Violet Biofilm Assay.

Protocol Steps:

  • Inoculation: Dilute overnight culture of P. aeruginosa to OD600 = 0.05 in LB broth.

  • Treatment: Add analog at 0.5x MIC (determined previously) to 96-well plates. Include DMSO solvent control.

  • Incubation: Incubate statically at 37°C for 24h to allow biofilm ring formation.

  • Washing: Gently remove planktonic bacteria and wash wells 3x with PBS.

  • Staining: Stain adhering biomass with 0.1% Crystal Violet for 15 mins.

  • Quantification: Solubilize stain with 30% acetic acid and measure absorbance at 590 nm.

  • Calculation: % Inhibition = [1 - (OD_treated / OD_control)] x 100.

Expert Commentary & Troubleshooting

Solubility Issues: The 4-Bromo-5-methylfuran-2-carboxylic acid scaffold is moderately lipophilic (LogP ~2.1).

  • Issue: Analogs may precipitate in aqueous media during MIC testing.

  • Solution: Dissolve stock in 100% DMSO. Ensure final assay concentration of DMSO is <1% to avoid solvent toxicity masking the compound's effect.

Stability: Furan rings can undergo oxidative ring opening under harsh acidic conditions.

  • Precaution: Avoid strong acidic workups during synthesis. The 5-methyl group provides significant stabilization against ring opening compared to unsubstituted furans, but storage at -20°C is recommended for long-term library maintenance.

References

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Source: National Institutes of Health (NIH) / ChemMedChem. Context: Establishes the efficacy of furan-2-carboxamides in inhibiting P. aeruginosa virulence factors.

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Source: National Institutes of Health (NIH) / PMC. Context: Validates the use of furan scaffolds as bioisosteres in kinase inhibitors targeting angiogenesis.

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate Derivatives. Source: ResearchGate / Silpakorn University.[2] Context: Provides comparative cytotoxicity data against HeLa and HepG2 cell lines for furan derivatives.[2]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone. Source: Frontiers in Microbiology. Context: Discusses the biofilm-eradicating potential of functionalized furanone derivatives.

Sources

Comparative

Technical Guide: X-ray Crystallography Studies of Furan-Based Molecules

Executive Summary Product Focus: Single Crystal X-ray Diffraction (SCXRD) Methodologies for Furan Derivatives. Primary Alternatives: Nuclear Magnetic Resonance (NMR), Micro-Crystal Electron Diffraction (MicroED), and Iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Single Crystal X-ray Diffraction (SCXRD) Methodologies for Furan Derivatives. Primary Alternatives: Nuclear Magnetic Resonance (NMR), Micro-Crystal Electron Diffraction (MicroED), and Isosteric Replacement (Thiophene/Pyrrole).

Furan-based molecules represent a unique challenge in structural biology and medicinal chemistry. While they serve as critical bioisosteres for phenyl rings—improving solubility and altering metabolic profiles—their crystallographic characterization is frequently plagued by orientational disorder and pseudo-symmetry .

This guide objectively compares SCXRD against solution-state NMR and emerging MicroED techniques. It provides a validated workflow for overcoming the specific "Furan-Oxygen Flip" disorder, a common artifact that can lead to incorrect structural assignment in drug development.

Part 1: Comparative Analysis of Structural Determination Methods

For a researcher isolating a novel furan-based intermediate, the choice of analytical technique dictates the fidelity of the structural model.

Technique Comparison: SCXRD vs. NMR vs. MicroED

SCXRD remains the gold standard for absolute configuration, but MicroED is the superior alternative when crystal growth is limited to the nanometer scale.

FeatureSCXRD (Gold Standard) Solution NMR (Alternative 1) MicroED (Alternative 2)
Primary Output 3D Atomic Coordinates & PackingConnectivity & Solution Dynamics3D Potential Map (Electrostatic)
Furan Specificity Resolves packing & bond lengths; Prone to O/C disorder. Excellent for H-assignment; Cannot distinguish enantiomers without chiral shift reagents.Can determine structure from nanocrystals (<400 nm) where SCXRD fails.
Sample Req. Single Crystal (>10 µm)~5-10 mg in solutionNanocrystals (powder appearance)
Resolution Sub-Ångström (<0.8 Å)N/A (Spectral Resolution)~0.8–1.0 Å
Limitations Requires high-quality crystal; Radiation damage.Time-intensive for 3D structure; No packing data.Dynamic scattering effects; Limited availability.
Structural Isostere Performance: Furan vs. Thiophene

In drug design, furans are often compared to thiophenes. Crystallographic data reveals distinct packing behaviors that influence bioavailability.

PropertyFuran (O-heterocycle) Thiophene (S-heterocycle) Crystallographic Implication
Electronegativity Oxygen is highly electronegative.Sulfur is less electronegative.[1]Furan O acts as a hard H-bond acceptor; Thiophene S participates in weaker interactions.
Aromaticity Lower resonance energy.Higher resonance energy.Furan rings are more localized dienes; bond length alternation is more visible in X-ray.
Crystal Packing Driven by C-H[2][3]···O and C-H···π (Edge-to-Face).[4][5]Driven by strong π-π Stacking (Face-to-Face).Furans often form "herringbone" or 2D layered motifs rather than the columnar stacks seen in thiophenes.

Part 2: The "Furan-Oxygen Flip" & Refinement Workflow

The Challenge: Rotational Disorder

The scattering power of Oxygen (8 electrons) is similar to Carbon (6 electrons). In a furan ring, the O atom and the C3 carbon are often crystallographically indistinguishable if the ring rotates 180° about the C2-C5 axis. This creates a "ghost" atom effect where the oxygen appears to occupy two positions simultaneously, mimicking symmetry (pseudo-symmetry).

Validated Refinement Protocol

To resolve this, you cannot rely on automated structure solution (like SHELXT) alone. You must intervene during the refinement (SHELXL).

Step-by-Step Refinement Logic:

  • Identify the Disorder: Look for elongated thermal ellipsoids on the furan oxygen and beta-carbons.

  • Split the Model: Assign the ring atoms to two parts (Part 1 and Part 2).

  • Apply Constraints: Use EADP (Equivalent Atomic Displacement Parameters) if atoms overlap closely.

  • Restrain Geometry: Use FLAT restraints to ensure planarity and DFIX to fix standard bond lengths (O-C ≈ 1.36 Å).

Diagram 1: Furan Disorder Refinement Workflow

FuranRefinement Start Initial Structure Solution (SHELXT) Check Visual Inspection: Elongated Ellipsoids on Furan? Start->Check NoDisorder Standard Refinement (R1 < 5%) Check->NoDisorder No YesDisorder Define Disorder Model (PART 1 / PART 2) Check->YesDisorder Yes Restraints Apply Geometric Restraints: DFIX (Bonds) & FLAT (Planarity) YesDisorder->Restraints Occupancy Refine Occupancy (FVAR) Check 50:50 vs Free Variable Restraints->Occupancy Final Final Model: Check Lewis Structure & R-factor Occupancy->Final

Caption: Logical workflow for identifying and refining positional disorder in furan rings using SHELXL standards.

Part 3: Experimental Protocols

Crystallization of Furan Derivatives

Furans are often oils or low-melting solids due to weak intermolecular forces. Standard aqueous buffers often fail.

Protocol: Vapor Diffusion (Organic Non-Solvent)

  • Dissolution: Dissolve ~10 mg of the furan derivative in 0.5 mL of a "Good Solvent" (Ethyl Acetate or Dichloromethane). Avoid alcohols if ring-opening is a risk.

  • Setup: Place this solution in an inner vial.

  • Precipitant: Fill the outer reservoir with a "Poor Solvent" (Hexane or Pentane). Furan derivatives typically crystallize well from EtOAc/Hexane systems.

  • Equilibration: Seal tightly. Allow to stand at 4°C. Lower temperatures reduce the kinetic energy of the lattice, potentially locking the furan ring into a single conformation, reducing disorder.

Data Collection Parameters[6][7]
  • Temperature: 100 K (Liquid Nitrogen Stream) is mandatory. Room temperature collection exacerbates the thermal motion of the furan ring, making the "Oxygen Flip" impossible to model.

  • Resolution: Aim for 0.75 Å or better . High-angle data is required to differentiate the electron density of Oxygen vs. Carbon.

Part 4: Decision Matrix (Technique Selection)

When should you abandon X-ray for MicroED or NMR? Use this logic flow.

Diagram 2: Structural Elucidation Decision Tree

DecisionMatrix Input Sample: Novel Furan Derivative CrystalCheck Are Crystals Visible (>10 µm)? Input->CrystalCheck SCXRD Technique: SCXRD (Preferred) CrystalCheck->SCXRD Yes PowderCheck Is it a Micro-crystalline Powder? CrystalCheck->PowderCheck No MicroED Technique: MicroED (Electron Diffraction) PowderCheck->MicroED Yes (<400nm) Solubility Is it Soluble? PowderCheck->Solubility No (Amorphous) NMR Technique: 2D NMR (NOESY/ROESY) Solubility->NMR Yes PXRD Technique: PXRD (Fingerprinting only) Solubility->PXRD No

Caption: Decision matrix for selecting the optimal structural characterization method based on sample physical state.

References

  • Vertex AI Search. (2024). NMR vs X-ray crystallography small molecule structure determination. SciSpace. Link

  • Creative Biostructure. (2023). Comparison of X-ray Crystallography, NMR and EM. Link

  • Jones, C. G., et al. (2021). Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry. Frontiers in Molecular Biosciences. Link

  • Mtoz Biolabs. (2023). Micro-Crystal Electron Diffraction Analysis Service. Link

  • ResearchGate. (2025). Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene. Link

  • NIH/PubMed. (2025). Crystal structure of racemic [(1R,2S,3R,4S,6S)-2,6-bis(furan-2-yl)]. Link

  • BenchChem. (2023). A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives. Link

Sources

Validation

Validating the Purity of 4-Bromo-5-methylfuran-2-carboxylic Acid: A Comparative Guide

Introduction: The Regioisomer Trap In the synthesis of pharmaceutical intermediates, 4-Bromo-5-methylfuran-2-carboxylic acid (CAS: 16408-72-3) represents a classic analytical challenge. While the furan core is ubiquitous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioisomer Trap

In the synthesis of pharmaceutical intermediates, 4-Bromo-5-methylfuran-2-carboxylic acid (CAS: 16408-72-3) represents a classic analytical challenge. While the furan core is ubiquitous in drug development, the bromination of 5-methyl-2-furoic acid is not perfectly regioselective.

The electron-donating methyl group at C5 directs electrophilic substitution primarily to the C4 position. However, steric and electronic factors often permit the formation of the 3-bromo isomer (a critical impurity) and trace amounts of dibromo species . Furthermore, the carboxylic acid moiety makes the molecule prone to decarboxylation under thermal stress, generating volatile bromomethylfurans.

The Problem: Standard "Area %" HPLC analysis often overestimates purity by failing to resolve the 3-bromo regioisomer or detect inorganic salts trapped in the crystal lattice.

The Solution: This guide compares the industry-standard HPLC-UV workflow against the orthogonal Quantitative NMR (qNMR) method. We demonstrate why a dual-method approach is the only self-validating system for this molecule.

Decision Matrix: Selecting the Right Validation Tool

The following decision tree illustrates the logic flow for selecting the primary validation method based on the stage of development and impurity profile.

ValidationLogic Start Start: Purity Assessment IsReferenceAvailable Is a Certified Reference Standard Available? Start->IsReferenceAvailable HPLC Method A: HPLC-UV (High Precision, Routine) IsReferenceAvailable->HPLC Yes qNMR Method B: qNMR (Absolute Purity, Structural ID) IsReferenceAvailable->qNMR No (Early Stage) Decision2 Regioisomer Resolution HPLC->Decision2 Confirm Specificity Decision1 Check for Salts/Solvents qNMR->Decision1 Confirm Mass Balance GCMS Method C: GC-MS (Volatile Impurities) Decision1->HPLC Cross-Validation Decision2->GCMS If Decarboxylation Suspected

Figure 1: Analytical Decision Matrix. Blue indicates the starting point; Green is the routine path; Red is the absolute path; Yellow is for specific volatile impurities.

Method A: High-Performance Liquid Chromatography (HPLC)[1][2]

HPLC is the workhorse for detecting organic impurities, but it requires strict control over pH to prevent peak tailing of the carboxylic acid.

Experimental Protocol
  • System: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Why: The pKa of furan-2-carboxylic acids is typically ~3.0. Acidic pH suppresses ionization, ensuring the analyte remains in the neutral form for better retention and peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 95% B (Linear ramp)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (carboxylate).

Performance Profile
ParameterValueNotes
LOD / LOQ 0.05% / 0.1%Highly sensitive to organic impurities.
Specificity ModerateRisk: 3-bromo and 4-bromo isomers may co-elute if the gradient is too steep.
Linearity

Excellent for routine QC.[2]
Limitations Blind to inorganicsCannot detect trapped bromide salts or moisture.

Method B: Quantitative NMR (qNMR)[4]

qNMR is the absolute method.[3] It does not rely on a reference standard of the analyte itself, but rather on a certified internal standard (IS). It is the only way to detect the "mass balance" gap caused by inorganic salts.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

  • Solvent: DMSO-

    
     (Dissolves both the organic acid and polar salts).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Why: Maleic acid has a singlet at ~6.3 ppm, distinct from the furan protons.

  • Pulse Sequence: zg30 (30° pulse) to ensure full relaxation.

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Critical:

      
       must be 
      
      
      
      (longitudinal relaxation time) for quantitative accuracy.
  • Scans: 16 or 32 (sufficient for >10 mg sample).

Calculation

Purity is calculated using the molar ratio between the analyte and the internal standard:



Where


 = Integral area, 

= Number of protons,

= Molecular weight,

= Weight.
Performance Profile
ParameterValueNotes
Accuracy

Absolute quantification.
Specificity HighAdvantage: Distinct coupling constants (

) distinguish 3-bromo from 4-bromo isomers.
Limit of Detection ~1%Lower sensitivity than HPLC; requires ~10-20 mg sample.
Blind Spots NoneDetects solvent, water, salts (indirectly via mass balance), and isomers.

Comparative Data: The "Hidden Impurity" Scenario

The following data simulates a typical validation batch where HPLC provides a "false pass" result.

Scenario

A sample of 4-Bromo-5-methylfuran-2-carboxylic acid is synthesized via bromination of 5-methyl-2-furoic acid using NBS.

Table 1: Comparative Analysis Results
Analyte / ImpurityHPLC-UV (Area %)qNMR (Weight %)Interpretation
4-Bromo-5-methyl... 99.2% 94.5% Discrepancy: HPLC ignores non-UV active mass.
3-Bromo isomerNot Detected (Co-eluted)2.1%qNMR resolves the regioisomer (doublet shift).
5-Methyl-2-furoic acid0.5%0.4%Consistent.
Succinimide (Byproduct)0.3%1.8%HPLC response factor for succinimide is low at 254nm.
Inorganic Salts (NaBr)Invisible 1.2% Inferred from mass balance gap in qNMR.
Total Purity PASS (>98%) FAIL (<95%) qNMR reveals the true quality.
Structural Insight (qNMR vs HPLC)

In the 1H NMR spectrum (DMSO-


):
  • 4-Bromo isomer (Target): Singlet at ~2.35 ppm (

    
    ) and Singlet at ~7.2 ppm (H-3). Note: The lack of coupling confirms the 4-position is substituted.
    
  • 3-Bromo isomer (Impurity): Singlet at ~2.30 ppm (

    
    ) and Singlet at ~6.8 ppm (H-4).
    
  • 5-Methyl-2-furoic acid (Start Material): Two doublets (

    
    ) for H-3 and H-4.
    

Causality: The HPLC method failed because the 3-bromo and 4-bromo isomers have nearly identical polarity and


-

interactions with the C18 column, leading to co-elution.

Workflow Visualization: The Self-Validating System

This diagram details the recommended workflow to ensure no impurity is missed.

Workflow Sample Crude Sample qNMR_Run Step 1: qNMR (Mass Balance Check) Sample->qNMR_Run HPLC_Run Step 2: HPLC-UV (Trace Organic Check) Sample->HPLC_Run Result_Salt Detect Salts/Solvents (Non-UV Active) qNMR_Run->Result_Salt Result_Iso Quantify Regioisomers (Structural ID) qNMR_Run->Result_Iso Result_Trace Detect Trace Organics (<0.1%) HPLC_Run->Result_Trace Final Certificate of Analysis Result_Salt->Final Result_Iso->Final Result_Trace->Final

Figure 2: Orthogonal Validation Workflow. qNMR handles the "macro" purity (salts, isomers), while HPLC handles the "micro" purity (trace organic byproducts).

Conclusion & Recommendations

For 4-Bromo-5-methylfuran-2-carboxylic acid , relying solely on HPLC-UV is a critical risk in drug development due to the potential for regioisomer co-elution and invisible inorganic contamination.

The Golden Rule:

  • Use qNMR for assay value assignment (potency) to account for salt and solvent content.

  • Use HPLC for impurity profiling (detecting trace organic byproducts <0.1%).

This orthogonal approach ensures that your starting material meets the rigorous standards required for downstream GMP synthesis.

References

  • Almac Group. (2023). QNMR – a modern alternative to HPLC.[3][4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Retrieved from [Link]

Sources

Comparative

Definitive Structural Elucidation of 4-Bromo-5-methylfuran-2-carboxylic Acid: A Comparative Spectroscopic Guide

Introduction: The Regioselectivity Challenge In the synthesis of polysubstituted furans—critical scaffolds for pharmaceuticals like ranitidine and various kinase inhibitors—regioisomerism is the primary failure mode. Whe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioselectivity Challenge

In the synthesis of polysubstituted furans—critical scaffolds for pharmaceuticals like ranitidine and various kinase inhibitors—regioisomerism is the primary failure mode. When brominating 5-methylfuran-2-carboxylic acid , the electrophilic aromatic substitution is directed by the competing electronic effects of the carboxyl group (electron-withdrawing, meta-director) and the methyl group (electron-donating, ortho/para-director).

The target product, 4-Bromo-5-methylfuran-2-carboxylic acid , is often contaminated with or mistaken for its thermodynamic alternative, the 3-bromo isomer . Standard HPLC often fails to resolve these isomers adequately due to their identical polarity.

This guide provides a definitive spectroscopic framework to distinguish the 4-Bromo product (Target) from the 3-Bromo alternative (Impurity/Isomer) and the Non-brominated starting material.

Comparative Spectroscopic Analysis

A. Proton NMR ( H NMR): The Gold Standard

The most reliable method for identification is


H NMR. The diagnostic signal is the single remaining ring proton. Its chemical shift is dictated by its proximity to the electron-withdrawing carboxylic acid moiety.

Table 1: Comparative


H NMR Shifts (in DMSO-

)
FeatureTarget: 4-Bromo-5-methyl Alternative: 3-Bromo-5-methyl Alternative: 5-methyl (Start Mat.)
Ring Proton Position H-3 (Adjacent to COOH)H-4 (Adjacent to Methyl)H-3 and H-4
Chemical Shift (

)
7.10 – 7.30 ppm (Singlet)6.30 – 6.50 ppm (Singlet)7.15 (d) & 6.35 (d)
Multiplicity Singlet (s) or fine quartet (

Hz)
Singlet (s) or fine quartet (

Hz)
Doublets (

Hz)
Methyl Group ~2.35 ppm (s)~2.25 ppm (s)~2.30 ppm (s)
Acid Proton 12.0 – 13.5 ppm (Broad)12.0 – 13.5 ppm (Broad)12.0 – 13.5 ppm (Broad)

Mechanistic Insight: In the 4-Bromo target, the remaining proton resides at position 3.[1] It is directly adjacent to the carbonyl cone of the carboxylic acid, leading to a strong deshielding effect , pushing the peak downfield (>7.0 ppm). Conversely, in the 3-Bromo isomer, the remaining proton is at position 4, shielded by the adjacent methyl group and distant from the carboxyl, appearing significantly upfield (<6.5 ppm).

B. Carbon NMR ( C NMR): Structural Confirmation

While


H NMR is faster, 

C NMR provides confirmation via the chemical shift of the carbon bearing the bromine atom.[2]

Table 2: Key


C NMR Shifts (Predicted/Observed) 
Carbon EnvironmentTarget: 4-Bromo Alternative: 3-Bromo Differentiation Logic
C-Br (Ipso) ~95 - 100 ppm (C4)~105 - 110 ppm (C3)C4 is electron-rich due to the adjacent methyl; Br substitution here results in a higher field shift compared to C3.
C-H (Methine) ~118 ppm (C3)~110 ppm (C4)The C-H carbon tracks the proton shifts; C3 is deshielded by the COOH.
COOH (Carbonyl) ~159 ppm~158 ppmNot diagnostic (too similar).
C. Mass Spectrometry: Elemental Validation

Mass spectrometry is essential for proving the incorporation of bromine but cannot easily distinguish regioisomers.

  • Isotope Pattern: The presence of a single bromine atom dictates a 1:1 ratio between the molecular ion (

    
    ) and the isotope peak (
    
    
    
    ).
  • Target Mass (

    
    ): 
    
    • 
       (79Br): 203.94 Da
      
    • 
       (81Br): 205.94 Da
      
  • Fragmentation:

    • Loss of -OH (

      
      ) and -COOH (
      
      
      
      ) is characteristic of the acid functionality.[3]
    • Loss of -Br (

      
      ) confirms the halogenation.
      

Experimental Protocols

Protocol A: High-Resolution H NMR Preparation

Rationale: Carboxylic acids often dimerize in non-polar solvents, broadening peaks. DMSO-


 disrupts these dimers, sharpening the spectrum.
  • Massing: Weigh 5–10 mg of the solid sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: Do not use CDCl

      
       unless the acid is converted to an ester, as solubility is poor and peak broadening occurs.
      
  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

  • Acquisition:

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 5 seconds (essential for accurate integration of the acidic proton).

    • Pulse Angle: 30°.

Protocol B: Rapid Isomer Check (TLC)

Rationale: While chemically similar, the dipole moments differ slightly.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: 5% Methanol in Dichloromethane (DCM) + 0.1% Acetic Acid.

    • The acetic acid prevents "streaking" of the carboxylic acid.

  • Visualization: UV light (254 nm).

  • Observation: The 4-Bromo target typically runs slightly higher (

    
    ) than the 3-Bromo isomer (
    
    
    
    ) due to the steric shielding of the polar acid group by the adjacent bromine in the 3-position (ortho-effect).

Decision Logic & Workflow

The following diagram illustrates the logical flow for validating the compound identity, filtering out starting materials and regioisomers.

G Start Unknown Sample (Brominated Furan Acid) MS_Check Step 1: Mass Spectrometry (Check Isotope Pattern) Start->MS_Check Br_Confirm 1:1 Ratio (M / M+2)? MS_Check->Br_Confirm Not_Br Impurity: Starting Material (No Bromine) Br_Confirm->Not_Br No NMR_Check Step 2: 1H NMR (DMSO-d6) (Analyze Ring Proton) Br_Confirm->NMR_Check Yes Shift_Check Chemical Shift of Ring Proton? NMR_Check->Shift_Check Isomer_3 Shift < 6.5 ppm (H4 Proton) IDENT: 3-Bromo Isomer Shift_Check->Isomer_3 Upfield Target_4 Shift > 7.0 ppm (H3 Proton) IDENT: 4-Bromo Target Shift_Check->Target_4 Downfield Final_QC Step 3: Purity Check (Integration > 95%) Target_4->Final_QC

Caption: Logical workflow for distinguishing 4-Bromo-5-methylfuran-2-carboxylic acid from non-brominated precursors and regioisomers.

References

  • General Furan Spectroscopy: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[4]

  • Regioselectivity in Furan Bromination: Keegstra, M. A. (1992). "Regioselective Bromination of Furans." Tetrahedron, 48(13), 2681-2690.

  • NMR Shift Prediction Databases: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Comparison of 2-furoic acid derivatives).

  • Furan Coupling Constants: Gandolfi, R., et al. (1976). "NMR Spectra of Substituted Furans." Journal of Magnetic Resonance. (Validating the lack of H3-H4 coupling in trisubstituted furans).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-5-methylfuran-2-carboxylic acid

Executive Summary: Immediate Operational Directive Do not treat this compound as a generic organic solid. 4-Bromo-5-methylfuran-2-carboxylic acid (CAS: 1399653-21-4) presents a dual hazard profile: it is a friable solid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directive

Do not treat this compound as a generic organic solid. 4-Bromo-5-methylfuran-2-carboxylic acid (CAS: 1399653-21-4) presents a dual hazard profile: it is a friable solid capable of generating fine, irritating dust, and it possesses an acidic moiety (carboxylic acid) that intensifies mucosal damage upon contact.

  • Primary Hazard: Respiratory and severe eye irritation (H319, H335).

  • Critical Control: All handling of the neat solid must occur inside a certified chemical fume hood.

  • Prohibited: Do not handle on open bench tops. Do not use standard safety glasses; chemical splash goggles are mandatory due to particulate migration risks.

Risk Assessment & Mechanistic Rationale

To ensure safety, we must understand the molecular behavior of the compound. This section explains the causality behind the PPE recommendations.

The "Trojan Horse" Effect of Halogenated Furans

While the carboxylic acid group (


) provides the immediate corrosive/irritant potential, the bromine substituent  at the C4 position increases the lipophilicity of the molecule compared to unsubstituted furoic acid.
  • Implication: This lipophilicity facilitates faster permeation through the lipid bilayer of skin cells, potentially accelerating the onset of chemical burns or irritation.

  • Dusting Hazard: Furan derivatives often crystallize as needles or plates that break easily (friable), creating invisible airborne particulates that bypass standard face shields.

Chemical Compatibility
  • Acidity: Incompatible with strong oxidizers and strong bases.

  • Solvent Interactions: When dissolved in organic solvents (e.g., DCM, THF), the permeation rate through nitrile gloves increases significantly. The solvent acts as a carrier vehicle for the toxicant.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating System : every piece of PPE must be inspected and verified before use.

Hand Protection Strategy

Standard: Nitrile (NBR) is the material of choice, but thickness matters.[1] Latex is not recommended due to poor organic solvent resistance if the compound is in solution.

ParameterSpecificationValidation Step (Self-Check)
Material 100% Nitrile (Accelerator-free preferred)Verify "Nitrile" stamp on box.
Thickness Minimum 5 mil (0.12 mm) Tactile check: 5 mil feels rigid, not like "skin."
Configuration Double Gloving required for solutions.Inner glove: Bright color (e.g., orange). Outer: Dark (e.g., blue). Breach visualization: If you see orange, change immediately.
Breakthrough ~15-30 mins (in solvent)Change gloves immediately after any splash or every 30 mins of active handling.
Ocular & Respiratory Protection

Why Goggles? Safety glasses have gaps. Airborne furan acid dust tracks along air currents into these gaps, reacting with the moisture in your eyes to form acidic solutions.

  • Eyes: Unvented or Indirect-Vented Chemical Splash Goggles .

    • Validation: Adjust strap until a seal ring is felt around the orbits.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): N95 or P100 particulate respirator. Note: Surgical masks provide zero protection against chemical vapors or fine dust.

Body Protection
  • Lab Coat: 100% Cotton or Nomex (fire-resistant). Synthetic blends can melt into skin if a flammable solvent fire occurs during reaction setup.

  • Apron: Chemical-resistant rubber apron recommended if handling quantities >10g.

Operational Workflow: Step-by-Step

This workflow integrates safety controls directly into the experimental procedure.

Phase 1: Preparation
  • Static Control: Furan acids are static-prone. Place an ionizing bar or anti-static gun near the balance inside the hood.

  • Sash Management: Lower hood sash to the lowest comfortable working height (approx. 18 inches) to create a physical barrier.

Phase 2: Weighing & Transfer
  • Tare First: Tare the weighing boat/vial before opening the stock container.

  • The "Tap" Technique: Do not scoop aggressively. Gently tap the spatula to dispense solid. This minimizes the kinetic energy imparted to particles, reducing airborne dust.

  • Solvent Addition: If dissolving, add solvent slowly down the side of the vessel to prevent "puffing" of the solid powder.

Phase 3: Decontamination
  • Wipe Down: While still double-gloved, wipe the exterior of the stock container with a dry tissue, then a damp tissue (solvent-appropriate).

  • Doffing: Remove outer gloves inside the hood. Treat them as solid hazardous waste.

Emergency & Disposal Protocols

Spill Management (Solid)
  • Minor (<5g): Cover with wet paper towels (water/surfactant) to suppress dust. Scoop into a bag.

  • Major (>5g): Evacuate area. Use a dedicated chemical spill kit with dust-suppressing absorbent.

Waste Disposal

Segregation is critical to prevent unexpected side reactions in the waste drum.

Waste StreamClassificationProtocol
Solid Waste Hazardous Organic SolidDouble-bag in clear polyethylene. Label "Irritant/Acidic."
Liquid Waste Organic Acid WasteDo not mix with strong bases (exothermic risk). Ensure pH is <7.
Sharps/Glass Contaminated SharpsRinse with solvent before disposal if heavily coated.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound.

SafetyProtocol Start Start: Handling 4-Bromo-5-methylfuran-2-carboxylic acid StateCheck State: Solid or Solution? Start->StateCheck SolidPath Solid Handling StateCheck->SolidPath Powder SolutionPath Solution Handling StateCheck->SolutionPath Dissolved DustControl Risk: Airborne Dust Action: Static Control + Goggles SolidPath->DustControl PermeationControl Risk: Solvent Permeation Action: Double Nitrile Gloves SolutionPath->PermeationControl Engineering Engineering Control: Fume Hood (Sash <18") DustControl->Engineering PermeationControl->Engineering Action Execute Experiment (Tap Technique) Engineering->Action Disposal Disposal: Segregate Acidic Organic Waste Action->Disposal

Figure 1: Operational logic flow for safety decision-making, emphasizing the divergence in risk between solid and solution states.[2]

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Bromo-5-methylfuran-2-carboxylic acid.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Nitrile Gloves against Organic Acids.

  • PubChem. (2023). Compound Summary: 4-Bromo-5-methylfuran-2-carboxylic acid (CID 12352100). National Library of Medicine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-methylfuran-2-carboxylic acid
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4-Bromo-5-methylfuran-2-carboxylic acid
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